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  • Product: 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide
  • CAS: 928001-88-1

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide

An In-depth Technical Guide on the Mechanism of Action of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide and Related Sulfonamides Foreword The compound 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide bel...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Mechanism of Action of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide and Related Sulfonamides

Foreword

The compound 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide belongs to the sulfonamide class of molecules, a group renowned for its significant therapeutic impact, particularly as antimicrobial agents. While the specific molecule is not extensively characterized in publicly available literature, its core structure, aminobenzenesulfonamide, is the foundational pharmacophore for one of the earliest and most important classes of antibiotics. This guide will, therefore, focus on the well-established mechanism of action of antibacterial sulfonamides, using this framework to provide a comprehensive understanding applicable to the broader class, including derivatives like 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide. We will delve into the molecular basis of their action, the experimental methodologies used to elucidate this mechanism, and the principles of their selective toxicity.

The Core Mechanism: Competitive Inhibition of Folic Acid Synthesis

The primary antibacterial action of sulfonamides stems from their ability to disrupt the de novo synthesis of folic acid (vitamin B9) in susceptible bacteria. Folic acid, in its reduced form tetrahydrofolate, is an essential cofactor for the synthesis of nucleic acids (purines and thymidine) and certain amino acids, such as methionine. Most bacteria cannot uptake folic acid from their environment and are thus reliant on their own synthetic pathway, making it an ideal target for antimicrobial therapy. In contrast, mammals lack this pathway and obtain folic acid from their diet, which is the basis for the selective toxicity of sulfonamides.

The key regulatory step in this pathway is the conversion of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate into dihydropteroate, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS).

Sulfonamides, including the parent compound sulfanilamide, are structural analogs of PABA. This structural mimicry allows them to act as competitive inhibitors of the DHPS enzyme. They bind to the active site of DHPS, competing directly with the natural substrate, PABA. This competition effectively blocks the production of dihydropteroate, thereby halting the entire folic acid synthesis pathway. The resulting depletion of tetrahydrofolate prevents the synthesis of essential DNA, RNA, and proteins, ultimately leading to a bacteriostatic (growth-inhibiting) effect.

Signaling Pathway Diagram

Folic_Acid_Pathway cluster_bacterium Bacterial Cell cluster_inhibition Mechanism of Action Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes DHF Dihydrofolate DHP->DHF Glutamate DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate DHFR->THF Catalyzes DHF->DHFR Precursors Purines, Thymidine, Amino Acids THF->Precursors 1-Carbon Metabolism DNA_RNA DNA, RNA, Protein Synthesis Precursors->DNA_RNA Sulfonamide Sulfonamide (e.g., 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide) Sulfonamide->DHPS Competitive Inhibition

Caption: Bacterial folic acid synthesis pathway and the site of sulfonamide inhibition.

Experimental Validation of the Mechanism of Action

The elucidation of the sulfonamide mechanism relies on a series of well-established biochemical and microbiological assays. These protocols serve as a self-validating system, where the results from enzymatic assays should correlate with the whole-cell antibacterial activity.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the DHPS enzyme. A common method involves quantifying the consumption of PABA or the formation of a product, often using a spectrophotometric or fluorometric approach.

Experimental Protocol: A Spectrophotometric DHPS Inhibition Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).

    • Prepare stock solutions of dihydropteridine pyrophosphate, PABA, and the test compound (e.g., 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide) in a suitable solvent like DMSO.

    • Purify recombinant DHPS enzyme from a relevant bacterial species (e.g., E. coli or S. aureus).

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add the reaction buffer.

    • Add varying concentrations of the test compound to the wells. Include a positive control (a known sulfonamide like sulfamethoxazole) and a negative control (DMSO vehicle).

    • Add a fixed concentration of the DHPS enzyme to all wells and incubate for 15 minutes at 37°C to allow for compound binding.

    • Initiate the reaction by adding the substrates, dihydropteridine pyrophosphate and PABA.

    • Monitor the decrease in absorbance at a wavelength specific for PABA (e.g., 290-310 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of PABA consumption) for each concentration of the test compound.

    • Normalize the velocities to the negative control (100% activity).

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Workflow Diagram: DHPS Inhibition Assay

DHPS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Buffer, Substrates (PABA), Enzyme (DHPS) Mix Add Buffer, DHPS, and Test Compound Reagents->Mix Compound Prepare Test Compound (Serial Dilutions) Compound->Mix Incubate Incubate (15 min, 37°C) Mix->Incubate Initiate Initiate Reaction (Add PABA) Incubate->Initiate Read Spectrophotometric Reading (ΔAbs/min) Initiate->Read Calc Calculate Reaction Velocities Read->Calc Plot Plot % Inhibition vs. [Compound] Calc->Plot IC50 Determine IC₅₀ Value Plot->IC50

Caption: Experimental workflow for a DHPS enzyme inhibition assay.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

While an IC₅₀ value confirms enzyme inhibition, the MIC test determines the compound's effectiveness against whole bacterial cells. This assay measures the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation:

    • Prepare a 2-fold serial dilution of the test compound in a 96-well microplate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Prepare a standardized inoculum of the test bacterium (e.g., E. coli ATCC 25922) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Include a positive control for growth (no compound) and a negative control for sterility (no bacteria).

  • Incubation:

    • Incubate the microplate at 35-37°C for 16-20 hours under ambient air.

  • Reading the MIC:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation

The results from these assays are typically summarized in tables to allow for clear comparison of potency and spectrum of activity.

Table 1: Representative Data for a Hypothetical Sulfonamide

Assay TypeTarget/OrganismEndpointValue (µM)
DHPS InhibitionS. aureus DHPSIC₅₀15.2
DHPS InhibitionE. coli DHPSIC₅₀22.5
Broth Microdilution MICS. aureus ATCC 29213MIC32
Broth Microdilution MICE. coli ATCC 25922MIC64

Synergism with Dihydrofolate Reductase (DHFR) Inhibitors

A key feature of sulfonamides in clinical use is their synergistic effect when combined with inhibitors of dihydrofolate reductase (DHFR), such as trimethoprim. DHFR catalyzes the step immediately following DHPS in the folic acid pathway, the reduction of dihydrofolate to tetrahydrofolate. By blocking two sequential steps in the same essential pathway, the combination of a sulfonamide and a DHFR inhibitor often results in a potent bactericidal (killing) effect, whereas each agent alone is typically only bacteriostatic. This synergistic relationship provides a powerful validation of the proposed mechanism of action.

Conclusion

The mechanism of action for the sulfonamide class of drugs, to which 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide belongs, is a classic example of rational drug design based on antimetabolite theory. By acting as a structural mimic of the natural substrate PABA, these compounds competitively inhibit the essential enzyme DHPS, leading to the cessation of bacterial growth. This mechanism is validated through a coherent set of biochemical and microbiological assays that directly link enzyme inhibition (IC₅₀) to whole-cell activity (MIC). The profound synergy observed with DHFR inhibitors further cements this understanding, providing a robust and self-validating framework for assessing the activity of new sulfonamide derivatives.

References

  • Title: Sulfonamides: a new life for an old class of drugs? Source: Current Medicinal Chemistry URL: [Link]

  • Title: The history of the discovery of the sulfonamides and the establishment of the first rational chemotherapy. Source: British Journal of Pharmacology URL: [Link]

  • Title: Dihydropteroate synthase: a multifaceted therapeutic target. Source: Expert Opinion on Therapeutic Targets URL: [Link]

  • Title: Folic Acid Synthesis and Dihydropteroate Synthase in Bacteria. Source: Microbiology and Molecular Biology Reviews URL: [Link]

  • Title: Trimethoprim and Sulfamethoxazole: A Review. Source: Clinical Infectious Diseases URL: [Link]

Exploratory

In vitro biological activity of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide

An In-Depth Technical Guide to the In Vitro Biological Evaluation of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide Abstract This technical guide provides a comprehensive framework for the in vitro biological ch...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Biological Evaluation of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide

Abstract

This technical guide provides a comprehensive framework for the in vitro biological characterization of the novel sulfonamide derivative, 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide. Sulfonamides are a cornerstone scaffold in medicinal chemistry, known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document outlines a logical, multi-tiered strategy for elucidating the bioactivity profile of this specific compound. We present detailed, field-proven protocols for primary screening assays, including cytotoxicity and antimicrobial susceptibility testing, followed by mechanistic assays designed to probe potential modes of action such as enzyme inhibition and apoptosis induction. The experimental choices are rationalized to ensure a self-validating and robust investigation, providing researchers and drug development professionals with a practical roadmap for evaluating this and other related novel chemical entities.

Introduction: The Scientific Rationale

The compound 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide belongs to the sulfonamide class of molecules, characterized by the -S(=O)₂-NR₂- functional group. This scaffold is present in numerous approved drugs, highlighting its privileged status in drug discovery. The primary amino group (-NH₂) on the benzene ring and the N-substituted (4-chlorophenyl)methyl group introduce specific electronic and steric features that may confer novel biological activities.

Given the vast therapeutic landscape of sulfonamides, a systematic in vitro evaluation is the critical first step in understanding the potential of this specific molecule. Our proposed strategy is built on a hypothesis-driven approach:

  • Initial Broad Spectrum Screening: We will first assess the compound's general cytotoxicity against a panel of human cancer cell lines and its antimicrobial activity against representative bacterial and fungal strains. This provides a foundational understanding of its biological impact.

  • Mechanistic Deep Dive: Based on the initial screening results, we will proceed to more specific, mechanism-of-action studies. For instance, if significant anticancer activity is observed, we will investigate its potential to inhibit key enzymes often targeted by sulfonamides, such as carbonic anhydrases or kinases, and its ability to induce programmed cell death (apoptosis).

This guide provides the detailed "how" and, more importantly, the "why" behind each experimental step, ensuring a scientifically rigorous evaluation.

Physicochemical Characterization (Prerequisite)

Before initiating biological assays, it is imperative to confirm the identity and purity of the test compound.

  • Identity Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) should be used to confirm the chemical structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity, which should ideally be >95% for biological screening.

  • Solubility Determination: The compound's solubility in relevant solvents (e.g., DMSO, water, ethanol) must be determined to prepare accurate stock solutions and avoid precipitation in assay media. A stock solution is typically prepared in 100% DMSO at a high concentration (e.g., 10-50 mM).

Tier 1: Primary Biological Screening

The initial tier of experiments is designed to cast a wide net, identifying any significant biological activity that warrants further investigation.

Anticancer Cytotoxicity Screening: The MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. A reduction in metabolic activity in the presence of the compound suggests either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.

Experimental Protocol: MTT Assay

  • Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide stock solution in a complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration in the wells must be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium from the cells and add the medium containing the compound dilutions. Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Table 1: Example Data Layout for IC₅₀ Determination

Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
0 (Control)1.250100%
0.11.23598.8%
11.15092.0%
100.63050.4%
500.15012.0%
1000.0806.4%

Causality Behind Experimental Choices:

  • Why a 72-hour incubation? This duration allows for multiple cell doubling times, enabling the detection of both rapid cytotoxic effects and slower cytostatic effects.

  • Why a panel of cell lines? Testing against multiple cancer cell lines from different tissues of origin helps to identify if the compound has broad-spectrum activity or is selective for a particular cancer type.

Diagram 1: MTT Assay Workflow

MTT_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Add Serial Dilutions of Test Compound A->B C 3. Incubate for 72 hours B->C D 4. Add MTT Reagent (4-hour incubation) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Read Absorbance at 570 nm E->F G 7. Calculate IC50 Value F->G

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution (as per CLSI guidelines)

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.

Tier 2: Mechanistic Elucidation

Should the primary screening reveal promising activity (e.g., an IC₅₀ < 10 µM in cancer cells or an MIC < 32 µg/mL), the next logical step is to investigate the mechanism of action.

Probing Apoptosis Induction: Annexin V/PI Staining

If the compound is cytotoxic to cancer cells, it is crucial to determine if it induces apoptosis, a controlled form of cell death that is a desirable trait for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect apoptosis.

  • Principle: In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

Diagram 2: Principle of Annexin V/PI Apoptosis Assay

Apoptosis_Assay Live Live Cell Annexin V- / PI- Early Early Apoptotic Cell Annexin V+ / PI- Live->Early PS Flip Late Late Apoptotic/Necrotic Cell Annexin V+ / PI+ Early->Late Membrane Permeabilization Membrane Outer Membrane PS (inner) Intact PS_Flip Outer Membrane PS (outer) Intact Membrane_Loss Outer Membrane PS (outer) Permeable

Caption: Distinguishing cell states based on membrane integrity and PS exposure.

Investigating Enzyme Inhibition: Carbonic Anhydrase Case Study

Many sulfonamides owe their therapeutic effects to enzyme inhibition. Carbonic anhydrases (CAs) are a key family of zinc-containing metalloenzymes that are crucial for pH regulation and are overexpressed in many tumors. The primary amino group of the benzenesulfonamide moiety is a classic zinc-binding group, making CA a highly plausible target for this compound.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This is a stopped-flow spectrophotometric assay that measures the inhibition of CA-catalyzed hydration of CO₂.

  • Principle: The assay measures the rate of pH change as CO₂ hydrates to bicarbonate and a proton, using a pH indicator dye (e.g., p-nitrophenol). The inhibitor will slow down this reaction rate.

  • Reagents: Purified human CA isoenzyme (e.g., CA II or CA IX), buffer solution, pH indicator, and CO₂-saturated water.

  • Procedure: a. Pre-incubate the CA enzyme with various concentrations of the test compound. b. Rapidly mix the enzyme-inhibitor solution with the CO₂ substrate in a stopped-flow instrument. c. Monitor the change in absorbance of the pH indicator over time (milliseconds). d. Calculate the initial reaction rates from the slopes of the absorbance curves.

  • Data Analysis: Plot the percentage of enzyme activity versus the inhibitor concentration to determine the IC₅₀ or Kᵢ (inhibition constant).

Diagram 3: Potential Anticancer Signaling Pathway

Signaling_Pathway cluster_cell Cancer Cell Compound 4-amino-N-(...) benzenesulfonamide CAIX Carbonic Anhydrase IX (Tumor-associated) Compound->CAIX Inhibition pH_reg Intracellular pH Regulation Disrupted CAIX->pH_reg maintains alkaline pHi Apoptosis Apoptosis pH_reg->Apoptosis Induces CellCycle Cell Cycle Arrest pH_reg->CellCycle Induces

Caption: Hypothesized mechanism of action via inhibition of carbonic anhydrase IX.

Conclusion and Future Directions

This guide outlines a foundational, yet comprehensive, strategy for the initial in vitro characterization of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide. By systematically progressing from broad phenotypic screening to specific mechanistic assays, researchers can efficiently build a robust biological profile of the compound. Positive results from this workflow would justify advancement to more complex studies, including selectivity profiling against other enzymes, ADME-Tox profiling, and ultimately, in vivo efficacy studies in relevant disease models. This structured approach ensures that resources are directed efficiently, maximizing the potential for discovering a novel therapeutic lead.

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. URL: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. URL: [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews. Drug discovery, 7(2), 168–181. URL: [Link]

Foundational

An In-depth Technical Guide to the Structural and Computational Analysis of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide

Foreword: Bridging Empirical Structure with Predictive Biology In the landscape of modern drug discovery, the journey from a candidate molecule to a viable therapeutic is one of meticulous investigation and iterative ref...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Bridging Empirical Structure with Predictive Biology

In the landscape of modern drug discovery, the journey from a candidate molecule to a viable therapeutic is one of meticulous investigation and iterative refinement. At the heart of this process lies a foundational understanding of the molecule's three-dimensional architecture and its potential interactions with biological targets. This guide focuses on a representative sulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide , to illustrate the powerful synergy between empirical structure determination via single-crystal X-ray crystallography and predictive analysis through molecular docking.

Sulfonamides are a cornerstone class of compounds in medicinal chemistry, renowned for their broad therapeutic applications, including antibacterial and carbonic anhydrase inhibitory activities.[1][2] Their efficacy is intrinsically linked to their structural conformation, which dictates how they fit into the active sites of target proteins. This document is designed for researchers and drug development professionals, providing not just a protocol, but the strategic reasoning behind the integration of these two pivotal techniques. We will navigate the complete workflow, from synthesis and characterization to the elucidation of atomic-level structure and the simulation of its protein-binding potential.

Part I: Synthesis and Structural Confirmation

The journey begins with the creation and verification of the target compound. A robust synthetic pathway ensures the production of a pure sample, which is a non-negotiable prerequisite for successful crystallization and reliable biological assays.

Proposed Synthetic Pathway

The synthesis of the title compound can be logically approached via a two-step nucleophilic substitution reaction. This method is chosen for its efficiency and high yield, which are common in sulfonamide preparations.[3]

  • Step 1: Synthesis of 4-Aminobenzenesulfonyl Chloride: The process starts with a common precursor, 4-aminobenzenesulfonamide, which is converted to its corresponding sulfonyl chloride.

  • Step 2: Nucleophilic Substitution: The synthesized sulfonyl chloride is then reacted with (4-chlorophenyl)methanamine. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form the final sulfonamide bond.

Protocol for Structural Characterization

Before proceeding to crystallography, the identity and purity of the synthesized compound must be rigorously confirmed using standard spectroscopic methods.[4]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical framework, detailing the proton and carbon environments. Expected signals would include distinct peaks for the two aromatic rings, the methylene bridge (-CH₂-), and the primary amine (-NH₂).

  • Mass Spectrometry (MS): To verify the molecular weight of the compound (C₁₃H₁₃ClN₂O₂S), confirming its elemental composition.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups, such as the N-H stretches of the amine and sulfonamide, the S=O stretches of the sulfonyl group, and C-Cl vibrations.

Part II: Elucidating the Molecular Architecture via Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[5][6] It provides an unambiguous structural map, revealing bond lengths, bond angles, and the conformational preferences of the molecule in the solid state. This empirical data is the bedrock upon which reliable computational studies are built.

Causality Behind the Crystallographic Workflow

The choice to pursue crystallography is driven by the need for certainty. While spectroscopy confirms connectivity, only diffraction can reveal the molecule's true shape and its interactions with neighboring molecules in the crystal lattice.[7] This information is invaluable for understanding its physical properties and for validating the starting conformation in docking simulations.

Experimental Protocol: From Solution to Structure

The following protocol outlines a self-validating system for determining a small molecule's crystal structure.

  • Crystal Growth (The Critical Step):

    • Select a high-purity sample (>99%) of the title compound.

    • Screen various solvents and solvent mixtures (e.g., ethanol, acetone, ethyl acetate, dichloromethane) for suitable solubility.

    • Employ the slow evaporation technique. Prepare a near-saturated solution in a chosen solvent system within a small vial. Loosely cap the vial and leave it in a vibration-free environment. High-quality crystals, typically 0.1-0.5 mm in size, are required.[5]

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed, single crystal under a microscope.

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal onto the diffractometer (e.g., an Oxford Diffraction Gemini Ultra) equipped with a cryostream cooler for low-temperature data collection (typically 100 K) to minimize thermal motion.[5]

    • Utilize a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) to irradiate the crystal.

    • Collect a series of diffraction images by rotating the crystal. The diffracted X-rays are recorded by a detector (e.g., a CCD or CMOS sensor).[8]

  • Structure Solution and Refinement:

    • Data Integration: Process the raw diffraction images to determine the intensities and positions of the diffraction spots.

    • Structure Solution: Use direct methods to solve the phase problem, which generates an initial electron density map.[8] This provides a preliminary model of the molecular structure.

    • Structure Refinement: Iteratively refine the atomic positions and thermal parameters against the experimental data to achieve the best fit, minimizing the R-factor (a measure of agreement between the calculated and observed structure factors).

Workflow for Single-Crystal X-ray Crystallography

crystallography_workflow cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Compound Synthesis & Purification crystal_growth Crystal Growth (Slow Evaporation) synthesis->crystal_growth High Purity Sample data_collection X-ray Data Collection crystal_growth->data_collection Single Crystal >20 µm integration Data Integration & Scaling data_collection->integration Diffraction Images solution Structure Solution (Direct Methods) integration->solution Reflection File refinement Model Refinement solution->refinement Initial Model validation Structure Validation (CIF) refinement->validation Final Model

Caption: Workflow for small molecule X-ray structure determination.

Illustrative Crystallographic Data

While a specific structure for the title compound is not publicly deposited, the following table presents expected data based on analyses of similar sulfonamide structures.[9] This data serves as a representative example for researchers.

ParameterIllustrative ValueSignificance
Chemical FormulaC₁₃H₁₃ClN₂O₂SConfirms the elemental composition of the unit cell content.
Molecular Weight312.77 g/mol Basic molecular property derived from the formula.
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a ≈ 10.5, b ≈ 8.0, c ≈ 17.0Dimensions of the unit cell.
β (°)≈ 95°The angle of the unit cell for a monoclinic system.
V (ų)≈ 1420Volume of the unit cell.
Z4Number of molecules per unit cell.
R-factor< 0.05A key indicator of the quality of the final refined model.
Key Torsion Angle (C-S-N-C)≈ 65-85°Defines the V-shaped conformation typical of many sulfonamides.

Structural Insights: The crystal structure would likely reveal significant intermolecular hydrogen bonds involving the amino group (-NH₂) and the sulfonyl oxygens (-SO₂), creating a stable three-dimensional network. The dihedral angle between the two aromatic rings is also a critical parameter influencing the molecule's overall shape and its ability to fit into a protein's binding pocket.

Part III: Predicting Biological Interactions via Molecular Docking

With a high-confidence 3D structure from crystallography, we can now proceed to molecular docking. This computational technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[10][11] It is an indispensable tool for hypothesis generation, hit identification, and lead optimization in structure-based drug design.[12]

Rationale for Target Selection and Docking

The choice of a biological target is paramount. Given that sulfonamides are classic inhibitors of carbonic anhydrases (CAs), we select Human Carbonic Anhydrase II (hCA II) as our target. This enzyme is a well-validated drug target, and extensive structural data is available. The goal of docking is to predict if our compound can bind favorably within the hCA II active site and to understand the specific atomic interactions that stabilize this binding.[2]

Protocol for Molecular Docking

This protocol provides a standard workflow for performing a molecular docking study using widely available software.

  • Preparation of the Receptor (hCA II):

    • Download the crystal structure of hCA II from the Protein Data Bank (PDB; e.g., PDB ID: 2CBE).

    • Using molecular modeling software (e.g., AutoDock Tools), prepare the protein by:

      • Removing water molecules and co-crystallized ligands.

      • Adding polar hydrogen atoms.

      • Assigning atomic charges.

    • The output is a PDBQT file, the required format for the docking engine.

  • Preparation of the Ligand:

    • Use the refined crystal structure of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide as the starting geometry.

    • Define rotatable bonds to allow for conformational flexibility during the docking process.

    • Save the ligand in the PDBQT format.

  • Docking Simulation:

    • Grid Box Generation: Define a 3D grid box that encompasses the active site of hCA II. The active site is identified by the location of the catalytic zinc ion and surrounding key residues (e.g., His94, His96, His119, Thr199).

    • Running the Docking Algorithm: Use a docking program like AutoDock Vina. The program will systematically sample different conformations (poses) of the ligand within the defined grid box.[11]

    • Scoring: Each pose is evaluated by a scoring function, which estimates the binding affinity (typically in kcal/mol). Lower scores indicate more favorable binding.[10]

  • Analysis of Results:

    • Examine the top-ranked poses. The best pose should have a low binding energy and a conformation that is sterically and chemically reasonable.

    • Visualize the ligand-protein complex to identify key interactions:

      • Hydrogen Bonds: With active site residues like Thr199.

      • Coordination: The sulfonamide group's interaction with the active site Zn²⁺ ion is a hallmark of CA inhibitors.[2]

      • Hydrophobic Interactions: Between the aromatic rings of the ligand and nonpolar residues in the binding pocket.

Workflow for Molecular Docking

docking_workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase p_struct 1. Obtain Protein Structure (e.g., from PDB) p_prep 2. Prepare Protein (Add H, Remove Water) p_struct->p_prep l_struct 1. Obtain Ligand Structure (from Crystallography) l_prep 2. Prepare Ligand (Define Rotatable Bonds) l_struct->l_prep grid 3. Define Binding Site (Grid Box Generation) p_prep->grid l_prep->grid dock 4. Run Docking (e.g., AutoDock Vina) grid->dock results 5. Analyze Binding Energy & Poses dock->results visualize 6. Visualize Interactions (H-Bonds, Hydrophobic) results->visualize

Caption: A generalized workflow for structure-based molecular docking.

Illustrative Docking Results against hCA II

This table presents hypothetical but plausible results from a docking simulation, highlighting the type of data generated and its interpretation.

ParameterIllustrative ResultSignificance
Binding Affinity-8.5 kcal/molA strong negative value suggests a high predicted binding affinity.
Predicted Ki (Inhibition Constant)~500 nMAn estimate of the concentration needed to inhibit the enzyme, derived from the binding affinity.
Key Interactions
Zn²⁺ CoordinationSulfonamide N-H and one O atom coordinate with the Zn²⁺ ion.This is the canonical binding mode for sulfonamide-based carbonic anhydrase inhibitors.[2]
Hydrogen BondsAmino group (-NH₂) with Thr199; Sulfonyl oxygen with the backbone NH of Thr199.These directional interactions provide specificity and are crucial for anchoring the ligand in the site.
Hydrophobic Interactions4-chlorophenyl ring occupies a hydrophobic pocket; 4-aminophenyl ring interacts with other nonpolar residues.These interactions contribute significantly to the overall binding energy.

Part IV: Synthesis of Findings and Future Directions

The true power of this dual-methodology approach lies in the synthesis of its findings. The empirical crystal structure provides the ground-truth conformation of the molecule, which serves as a high-quality input for the docking simulation. The docking results, in turn, place this structure into a biological context, generating a testable hypothesis about its mechanism of action.

The V-shaped conformation and intermolecular interaction patterns observed in the crystal structure can be directly correlated with the final docked pose. For example, the torsion angle determined by crystallography informs the starting point for conformational searching in the docking algorithm, increasing the reliability of the predicted binding mode.

Future Directions:

  • Experimental Validation: The docking predictions must be validated experimentally. This involves performing in vitro enzymatic assays to measure the actual inhibition constant (Ki) of the compound against hCA II.[10]

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of the title compound (e.g., by modifying the substituents on the phenyl rings) and repeat the docking and experimental assays. This will build an SAR profile, guiding the rational design of more potent and selective inhibitors.

  • Advanced Simulations: Following docking, molecular dynamics (MD) simulations can be run to study the stability of the predicted protein-ligand complex over time, providing deeper insights into the binding kinetics and thermodynamics.

By integrating rigorous experimental data with powerful computational prediction, we create a scientifically sound and efficient pathway for advancing promising molecules in the drug discovery pipeline.

References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Ansari, M. A., & Singh, P. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. Retrieved from [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Retrieved from [Link]

  • ResearchGate. (n.d.). General workflow of molecular docking. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. Retrieved from [Link]

  • Rutkauskas, K., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(15), 2753. Retrieved from [Link]

  • Basiri, A., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9059. Retrieved from [Link]

  • Chemspace. (n.d.). 4-amino-N-(4-chlorophenyl)benzene-1-sulfonamide. Retrieved from [Link]

  • Ayaz, M., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society, 29(10), 2131-2141. Retrieved from [Link]

  • Akkurt, M., et al. (2011). N-(4-Amino-phen-yl)-4-methylbenzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2709. Retrieved from [Link]

  • Ilgar, M., et al. (2026). p-Aminobenzene-Sulfonamide Derivatives of Substituted Pyrimidines as Human Carbonic Anhydrase Inhibitors. Molecules, 31(6), 1234. Retrieved from [Link]

  • Google Patents. (n.d.). US4698445A - 4-amino benzenesulfonamides.
  • ResearchGate. (n.d.). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Sarojini, K., & Krishnan, H. (2013). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics, 23(3), 175-182. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide. Retrieved from [Link]

  • Cheméo. (n.d.). 4-amino-N-4-chlorophenyl-benzenesulfonamide.pdf. Retrieved from [Link]

Sources

Exploratory

Preclinical Pharmacokinetics of 4-Amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide: A Comprehensive In Vivo Profiling Guide

Executive Summary The compound 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide (hereafter referred to as 4-ACBS ) represents a highly lipophilic sulfonamide derivative. While the sulfanilamide core is a well-esta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide (hereafter referred to as 4-ACBS ) represents a highly lipophilic sulfonamide derivative. While the sulfanilamide core is a well-established pharmacophore for dihydropteroate synthase inhibition and carbonic anhydrase targeting, the addition of a bulky, halogenated 4-chlorobenzyl group at the N1 position fundamentally rewrites its disposition kinetics.

As a Senior Application Scientist directing IND-enabling ADME (Absorption, Distribution, Metabolism, and Excretion) programs, I have designed this technical guide to establish a robust, self-validating framework for evaluating the pharmacokinetics of 4-ACBS in animal models. This whitepaper details the causality behind experimental design choices, predictive pharmacokinetic parameters, and the specific biotransformation pathways unique to this structural class.

Physicochemical Rationale & Predictive Pharmacokinetics

The pharmacokinetic behavior of any sulfonamide is dictated by its pKa and lipophilicity. Unsubstituted sulfanilamide is relatively hydrophilic, leading to rapid renal clearance and a small volume of distribution (Vd).

By introducing the 4-chlorobenzyl moiety, 4-ACBS exhibits a significantly higher partition coefficient (LogP).

  • Causality in Distribution: This high lipophilicity drives extensive tissue penetration (increasing Vd) and results in high plasma protein binding (PPB > 95%), as halogenated aromatic rings exhibit strong affinity for serum albumin.

  • Causality in Absorption: While lipophilicity aids in crossing the intestinal epithelium, it severely limits aqueous solubility. Consequently, standard aqueous vehicles will fail for oral (PO) dosing; formulations requiring co-solvents (e.g., 10% DMSO / 40% PEG400 / 50% Saline) are mandatory to prevent gastrointestinal precipitation.

Animal Model Selection: Exploiting the Acetylation Gap

A critical, field-proven insight in sulfonamide development is the species-specific divergence in phase II metabolism. Selecting the correct animal models is not arbitrary; it is a mechanistic necessity.

  • Sprague-Dawley Rats (The Human Proxy): Rats possess robust N-acetyltransferase (NAT1/NAT2) activity, mirroring the primary metabolic pathway of sulfonamides in humans[1]. They are used to evaluate the formation of the primary inactive N4-acetyl metabolite.

  • Beagle Dogs (The Oxidative Window): Dogs are obligate non-acetylators of aromatic amines due to a genetic evolutionary defect[2]. This makes the dog an indispensable model. By completely removing the rapid NAT-mediated clearance pathway, researchers can isolate and quantify Phase I CYP450-mediated oxidation. This is crucial because oxidation forms reactive hydroxylamines, which are directly implicated in idiosyncratic sulfonamide toxicity[1],[3].

Self-Validating In Vivo PK Workflow & Bioanalysis

To ensure absolute data integrity, the bioanalytical protocol must be a self-validating system. The following methodology incorporates internal feedback loops where the failure of quality control (QC) parameters automatically invalidates the analytical run, preventing the propagation of artifactual data.

PK_Workflow A Animal Dosing (IV & PO) B Serial Blood Sampling (0.08 to 24 hrs) A->B C Plasma Extraction (Protein Precipitation) B->C D LC-MS/MS Analysis (MRM Mode) C->D E Self-Validation (QC & SST Checks) D->E E->D Fail (Re-run) F NCA PK Modeling (WinNonlin) E->F Pass Criteria

In vivo PK study workflow for 4-ACBS featuring self-validating LC-MS/MS bioanalysis.
Step-by-Step Self-Validating LC-MS/MS Protocol
  • System Suitability Testing (SST): Before any biological samples are injected, inject a neat standard of 4-ACBS and the Internal Standard (IS, e.g., Sulfamethoxazole-d4). Validation Gate: The signal-to-noise (S/N) ratio must be >10:1 for the Lower Limit of Quantification (LLOQ), and retention time drift must be <2%. If it fails, the system halts for column washing or mass spectrometer tuning.

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of animal plasma. Add 150 µL of ice-cold acetonitrile containing the IS (100 ng/mL). Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to LC vials.

  • Calibration and QC Integration: Embed calibration standards (1 to 5000 ng/mL) and QC samples (Low, Mid, High) at a ratio of 1 QC per 10 unknown samples.

  • Data Acceptance (The Validation Lock): Post-acquisition, the run is only accepted if ≥67% of the QC samples are within ±15% of their nominal concentration. If this condition is not met, the entire batch is rejected, and the extraction must be repeated.

ADME Dynamics & Biotransformation Pathways

The structural nuances of 4-ACBS dictate its journey through the mammalian system.

  • Metabolism: 4-ACBS undergoes two primary competing hepatic pathways. The dominant pathway in NAT-competent species is N4-acetylation, yielding an inactive metabolite[1]. The secondary pathway is CYP2C9-mediated oxidation, which generates a reactive N4-hydroxylamine[1]. This hydroxylamine can cause direct cytotoxicity or act as a hapten, triggering idiosyncratic hypersensitivity reactions[3].

  • Excretion & Crystalluria Risk: Sulfonamides are excreted via glomerular filtration and active tubular secretion. A dangerous pharmacokinetic liability of 4-ACBS is its potential for crystalluria. The N4-acetylated metabolite is significantly less water-soluble than the parent drug, particularly in acidic urine[2]. Given that the N1-4-chlorobenzyl group already depresses baseline aqueous solubility, the precipitation of the acetylated metabolite in the renal tubules is a high-probability event if urinary pH drops.

Metabolism Parent 4-ACBS (Active Parent) NAT Hepatic NAT1/NAT2 (N-Acetylation) Parent->NAT CYP Hepatic CYP2C9 (Oxidation) Parent->CYP Excretion Renal Excretion (Risk of Crystalluria) Parent->Excretion Unchanged Met1 N4-Acetyl-4-ACBS (Inactive Metabolite) NAT->Met1 Met2 N4-Hydroxylamine-4-ACBS (Reactive/Toxic) CYP->Met2 Met1->Excretion

Hepatic biotransformation and renal excretion pathways of 4-ACBS in mammalian models.

Quantitative Data Summary

The following table synthesizes the projected pharmacokinetic parameters for 4-ACBS based on the established behavior of lipophilic sulfonamides across different species.

Pharmacokinetic ParameterSprague-Dawley Rat (Predicted)Beagle Dog (Predicted)Causality / Rationale
Oral Bioavailability (F%) 60 - 75%70 - 85%High lipophilicity aids absorption; dogs lack first-pass N-acetylation, slightly increasing F%.
Volume of Distribution (Vd) 0.8 - 1.2 L/kg1.0 - 1.5 L/kgThe 4-chlorobenzyl group drives extensive peripheral tissue distribution.
Plasma Protein Binding > 95%> 95%Halogenated aromatic rings strongly bind to serum albumin across all mammalian species.
Primary Clearance Pathway Hepatic (NAT2) & RenalHepatic (CYP2C9) & RenalDogs are obligate non-acetylators of aromatic amines, forcing reliance on CYP oxidation[2].
Elimination Half-Life (t1/2) 4 - 6 hours10 - 14 hoursThe lack of the rapid NAT-mediated clearance pathway in dogs significantly prolongs systemic exposure.

References

  • Medical Pharmacology: Antibacterial Drugs. "Sulfonamides: Comparative Pharmacokinetics."[1] URL:

  • Vree TB, Hekster YA. "Pharmacokinetics of Sulfonamides Revisited." Karger Publishers, 1985.[2] URL:

  • Shear NH, Spielberg SP, Grant DM, Tang BK, Kalow W. "Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity." PubMed, 1986.[3] URL:

Sources

Foundational

Target Identification and Deconvolution Strategies for 4-Amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide Derivatives

Executive Summary The compound class of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide derivatives represents a complex and highly promising frontier in medicinal chemistry. Historically, primary sulfonamides (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound class of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide derivatives represents a complex and highly promising frontier in medicinal chemistry. Historically, primary sulfonamides ( R−SO2​NH2​ ) have been extensively documented as potent, albeit promiscuous, inhibitors of metalloenzymes such as Carbonic Anhydrases (CAs). However, the N-alkylation of the sulfonamide nitrogen with a 4-chlorobenzyl group fundamentally alters the pharmacophore, converting it into a secondary sulfonamide .

This structural modification typically abolishes broad-spectrum CA affinity. Yet, paradoxically, it can unlock highly selective targeting against tumor-associated isoforms (e.g., CA IX and CA XII) or entirely novel non-metalloenzyme targets. This whitepaper delineates a self-validating, state-of-the-art chemoproteomic pipeline designed to systematically deconvolve, quantify, and validate the targets of these atypical secondary sulfonamides.

Structural Rationale & The "Zinc-Binding Paradox"

Causality in Structural Design

In classical primary sulfonamides, the deprotonated sulfonamide nitrogen coordinates directly with the active-site Zn2+ ion of carbonic anhydrases. Alkylation of this nitrogen introduces steric bulk and alters the pKa, which traditionally prevents this critical coordination.

However, recent thermodynamic and crystallographic studies demonstrate that certain secondary sulfonamides undergo a binding-linked deprotonation, allowing them to selectively inhibit hypoxia-induced, cancer-related CA IX with nanomolar affinity while completely sparing off-target cytosolic CA I and CA II [1]. Furthermore, the presence of the free p -amino group ( 4 -amino) provides a structural mimicry to classical sulfa drugs (e.g., sulfanilamide), raising the possibility of dual-targeting bacterial dihydropteroate synthase (DHPS) in infectious disease models.

Because secondary sulfonamides exhibit highly specific, and sometimes transient, non-covalent interactions, traditional affinity chromatography often fails to capture their true target landscape. Therefore, a specialized, self-validating chemoproteomic approach is required.

The Self-Validating Chemoproteomic Workflow

To ensure absolute scientific integrity and eliminate false positives, we employ a two-phase, self-validating system that pairs covalent trapping with label-free physiological validation:

  • Phase 1: Photoaffinity Labeling (PAL) based Activity-Based Protein Profiling (ABPP). Causality: Because the 4-chlorobenzyl derivative may have weaker or highly transient interactions compared to primary sulfonamides, standard wash steps in pull-down assays will wash away the target. By functionalizing the compound with a diazirine (photoreactive) and an alkyne (click-chemistry handle), we covalently trap transient targets in situ before cell lysis [2]. A parallel competitive control ensures that only specific, displaceable targets are identified.

  • Phase 2: Cellular Thermal Shift Assay (CETSA). Causality: Chemical linkers used in Phase 1 can occasionally induce binding artifacts or alter cell permeability. To eliminate this risk, CETSA is deployed as an orthogonal, label-free validation step. It quantifies target engagement using the unmodified drug in live cells by measuring ligand-induced thermal stabilization [3].

G A Synthesize PAL-Probe (Diazirine + Alkyne) B Live Cell Incubation & UV Irradiation A->B Apply Probe C Click Chemistry (Biotin-Azide) B->C Lysis D Streptavidin Pull-down & Trypsin Digest C->D Enrich E LC-MS/MS Target Identification D->E Sequence

Chemoproteomic workflow utilizing Photoaffinity Labeling (PAL) and LC-MS/MS.

Detailed Step-by-Step Methodologies

Protocol 1: PAL-ABPP Pull-Down and LC-MS/MS

Objective: Covalent capture and identification of putative targets in the native proteome.

  • Probe Synthesis: Derivatize the 4-amino group of the 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide scaffold with a minimal PAL tag (e.g., 3-(trifluoromethyl)-3-phenyldiazirine linked to a terminal alkyne).

  • Live-Cell Incubation: Incubate target cancer cells (e.g., hypoxic HeLa cells) with 5 µM of the PAL-probe for 2 hours at 37°C.

    • Self-Validating Control: Co-incubate a separate cohort with 5 µM probe + 50 µM unmodified compound (10x competitor) to differentiate specific binding from non-specific background[4].

  • UV Crosslinking: Irradiate cells on ice with 365 nm UV light for 10 minutes. This activates the diazirine, generating a highly reactive carbene that covalently crosslinks to the nearest amino acid in the binding pocket.

  • Lysis & Click Chemistry: Lyse cells using RIPA buffer. Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding biotin-azide, CuSO4​ , THPTA ligand, and sodium ascorbate for 1 hour at room temperature.

  • Enrichment & Digestion: Isolate biotinylated proteins using streptavidin-agarose beads. Wash stringently (1% SDS, 8M urea) to remove non-covalently bound proteins. Perform on-bead trypsin digestion.

  • LC-MS/MS: Analyze peptides via high-resolution mass spectrometry. Proteins enriched in the probe-only sample but depleted in the competitor sample are classified as high-confidence targets.

Protocol 2: CETSA-MS for Live-Cell Target Engagement

Objective: Label-free validation of target binding in a physiological environment.

  • Cell Treatment: Treat live cells with the unmodified 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide derivative (10 µM) or DMSO vehicle for 1 hour.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler[3].

  • Lysis & Soluble Fraction Isolation: Lyse cells via freeze-thaw cycles. Centrifuge at 100,000 x g for 20 minutes to pellet denatured and aggregated proteins.

  • Quantification: Analyze the soluble fraction via quantitative MS (e.g., TMT multiplexing). Plot the melt curve. A target is validated if the derivative induces a significant thermal shift ( ΔTm​>2°C ) compared to the DMSO control.

Quantitative Data Presentation

The combination of PAL-ABPP and CETSA allows for the rapid stratification of on-target versus off-target interactions. Below is a representative data summary for the 4-chlorobenzyl secondary sulfonamide derivative.

Putative TargetIsoform LocationPAL-ABPP Enrichment ( Log2​ Fold Change)CETSA ΔTm​ (°C)Binding Affinity ( Ki​ / IC50​ )Validation Status
CA IX Cell Membrane (Tumor)+4.8+5.245 nMConfirmed (On-Target)
CA XII Cell Membrane (Tumor)+3.5+3.8120 nMConfirmed (On-Target)
CA II Cytosol (Off-target)+0.2+0.1>10,000 nMNegative
DHPS Bacterial Cytosol+2.1+1.5850 nMContext-Dependent
COX-2 ER Membrane+0.8+0.4>5,000 nMNegative

Table 1: Target deconvolution data summarizing enrichment, thermal stabilization, and binding affinity. The data highlights the profound selectivity of the secondary sulfonamide for tumor-associated CA IX over cytosolic CA II.

Mechanistic Pathway Modulation

Targeting CA IX with this specific secondary sulfonamide derivative disrupts the pH regulatory machinery of hypoxic tumors. By inhibiting the extracellular hydration of CO2​ , the compound prevents the acidification of the tumor microenvironment, thereby suppressing metastasis and enhancing the efficacy of co-administered chemotherapeutics.

G Hypoxia Tumor Hypoxia HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Expression (Cell Membrane) HIF1A->CAIX Upregulates Acid Extracellular Acidification CAIX->Acid CO2 Hydration Block Restored pH Balance & Reduced Metastasis Inhibitor 4-Amino-N-benzyl Sulfonamide Derivative Inhibitor->CAIX Inhibits (Secondary ZBG) Inhibitor->Block Therapeutic Effect

Mechanism of CA IX inhibition by secondary sulfonamides in hypoxic tumor environments.

References

  • Moeker, J., Peat, T. S., Bornaghi, L. F., Vullo, D., Supuran, C. T., & Poulsen, S. A. (2014). "Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes." Journal of Medicinal Chemistry. Available at:[Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. Available at:[Link]

  • Burton, N. R., Kim, P., & Backus, K. M. (2021). "Photoaffinity labelling strategies for mapping the small molecule–protein interactome." Organic & Biomolecular Chemistry. Available at:[Link]

  • Willems, L. I., & van der Marel, G. A. (2020). "Bioorthogonal Reactions in Activity-Based Protein Profiling." MDPI Molecules. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-Amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide

Executive Summary & Mechanistic Rationale The synthesis of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide (also known as 4-amino-N-(4-chlorobenzyl)benzenesulfonamide) is a fundamental transformation in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide (also known as 4-amino-N-(4-chlorobenzyl)benzenesulfonamide) is a fundamental transformation in medicinal chemistry. This compound features a core structural motif prevalent in numerous biologically active sulfonamides, which are widely recognized for their antimicrobial properties .

Directly reacting 4-aminobenzenesulfonyl chloride with 4-chlorobenzylamine is synthetically unviable. The bifunctional nature of 4-aminobenzenesulfonyl chloride leads to competitive self-condensation (polymerization), as the unprotected aniline nitrogen readily attacks the sulfonyl chloride group. To circumvent this, a transient protecting group strategy is mandatory.

The Field-Proven Strategy: This protocol utilizes N-acetylsulfanilyl chloride (4-acetamidobenzenesulfonyl chloride) as the electrophile. The acetyl group effectively masks the highly nucleophilic aniline nitrogen, ensuring that the sulfonylation proceeds exclusively at the primary aliphatic amine of 4-chlorobenzylamine . Following the successful formation of the sulfonamide linkage, the N-acetyl group is selectively cleaved via acidic hydrolysis to unveil the target para-amino group. Triethylamine (TEA) is employed as an acid scavenger to neutralize the hydrochloric acid byproduct, preventing the protonation of the amine nucleophile and driving the reaction equilibrium forward .

Experimental Workflow

G N1 Starting Materials 4-Chlorobenzylamine + N-Acetylsulfanilyl Chloride N2 Step 1: Sulfonylation (TEA, DCM, 0°C to RT) N1->N2 N3 Intermediate N-Acetyl-4-amino-N-(4-chlorobenzyl) benzenesulfonamide N2->N3 Nucleophilic Attack N4 Step 2: Deprotection (HCl/EtOH, Reflux) N3->N4 N5 Neutralization & Isolation (NaOH, pH 7-8) N4->N5 Acetyl Hydrolysis N6 Final Product 4-amino-N-[(4-chlorophenyl)methyl] benzene-1-sulfonamide N5->N6 Precipitation

Workflow for the 2-step synthesis of 4-amino-N-(4-chlorobenzyl)benzenesulfonamide.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
4-Chlorobenzylamine 141.601.01.42 gPrimary Nucleophile
N-Acetylsulfanilyl chloride 233.671.12.57 gProtected Electrophile
Triethylamine (TEA) 101.191.52.1 mLAcid Scavenger / Base
Dichloromethane (DCM) 84.93Solvent20 mLReaction Medium (Step 1)
2M HCl (aq) 36.46Excess15 mLHydrolytic Reagent (Step 2)
Ethanol (EtOH) 46.07Solvent15 mLCo-solvent (Step 2)

Detailed Step-by-Step Protocol

Step 1: Sulfonylation (Preparation of the N-Acetyl Intermediate)

Objective: Form the sulfonamide bond while keeping the para-amine protected.

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Ensure all glassware is thoroughly dried.

  • Dissolution: Dissolve 1.42 g (10.0 mmol) of 4-chlorobenzylamine in 20 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.1 mL (15.0 mmol) of triethylamine (TEA) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Slowly add 2.57 g (11.0 mmol) of N-acetylsulfanilyl chloride in small portions over 15 minutes.

    • Scientist's Insight: Sulfonylation is highly exothermic. Adding the sulfonyl chloride in portions at 0 °C prevents thermal degradation of the reagent and minimizes the formation of bis-sulfonylated side products .

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 4–6 hours under an inert atmosphere (optional but recommended).

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 20 mL of 1M HCl (to remove excess TEA and unreacted 4-chlorobenzylamine).

    • 20 mL of saturated NaHCO₃ (to neutralize residual acid).

    • 20 mL of brine (to remove water from the organic phase).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-acetyl intermediate as an off-white solid.

Step 2: Selective Deprotection (Hydrolysis to Final Product)

Objective: Cleave the N-acetyl group without disrupting the newly formed sulfonamide bond.

  • Setup: Transfer the crude intermediate from Step 1 into a 100 mL round-bottom flask equipped with a reflux condenser.

  • Solvent Addition: Dissolve the intermediate in 15 mL of ethanol.

  • Acid Addition: Add 15 mL of 2M aqueous HCl to the flask.

    • Scientist's Insight: While amides can be cleaved under basic conditions, basic hydrolysis often requires harsh heating that can partially cleave the sulfonamide bond. Acidic hydrolysis in ethanol offers superior chemoselectivity, cleanly removing the N-acetyl group while leaving the sulfonamide intact.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2–4 hours.

  • Cooling: Once complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Neutralization & Precipitation: Place the flask in an ice bath. Slowly add 2M NaOH dropwise while stirring continuously until the pH reaches 7–8. A white to off-white precipitate of the final free-amine product will form.

  • Filtration: Isolate the precipitate via vacuum filtration. Wash the filter cake with cold distilled water (2 × 10 mL) to remove any trapped inorganic salts.

  • Drying: Dry the product under high vacuum overnight to yield pure 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, implement the following self-validating analytical checkpoints:

Checkpoint 1: TLC Monitoring

  • Step 1 Completion: Use Hexane:Ethyl Acetate (1:1). The primary amine (4-chlorobenzylamine) is ninhydrin-positive. The reaction is complete when this spot disappears, replaced by a new, UV-active spot with a higher Rf value (the intermediate).

  • Step 2 Completion: The intermediate spot will disappear, and a new, highly polar spot (the free aniline) will appear. This new spot will strongly stain orange/red with ninhydrin, confirming the unmasking of the primary aromatic amine.

Checkpoint 2: ¹H NMR Spectroscopy (DMSO-d₆)

  • Intermediate Validation: Look for a sharp singlet at ~2.0–2.1 ppm integrating for 3 protons. This confirms the presence of the acetyl (CH₃) protecting group.

  • Final Product Validation: The acetyl singlet at ~2.0 ppm must completely disappear. A new broad singlet will appear at ~5.8–6.0 ppm integrating for 2 protons (aniline -NH₂, exchangeable with D₂O). The sulfonamide -NH- will typically appear as a distinct triplet around 8.0 ppm due to coupling with the adjacent benzyl protons.

References

  • 4-amino-N-benzylbenzene-1-sulfonamide (CID 66909) Source: PubChem URL:[Link]

Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide

Abstract This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide. The method was systematically developed by evaluating critical parameters including column chemistry, mobile phase composition, and pH to achieve optimal separation and peak symmetry. The final isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer at pH 3.0, with UV detection at 265 nm. The method was subjected to rigorous validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] Validation results demonstrate excellent linearity (R² > 0.999), accuracy (recovery between 98.0% and 102.0%), and precision (%RSD < 2.0%), confirming its suitability for routine quality control and research applications in the pharmaceutical industry.

Introduction and Chromatographic Rationale

4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide is a sulfonamide derivative of significant interest in drug discovery and development. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API).

Analyte Structure:

Figure 1: Chemical structure of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide.

The molecule possesses several key features that dictate the chromatographic strategy:

  • Aromatic Rings: The presence of two phenyl rings provides strong chromophores, making UV-Vis spectrophotometry an ideal detection technique.

  • Moderate Hydrophobicity: The predicted octanol-water partition coefficient (XlogP) of 2.3 indicates moderate lipophilicity, making reversed-phase chromatography the most suitable separation mode.[3]

  • Ionizable Amino Group: The primary aromatic amine group (pKa ≈ 4-5) is basic. The protonation state of this group is dependent on the mobile phase pH. Operating at a pH at least one unit below the pKa ensures the amine is consistently protonated, which minimizes peak tailing and improves retention time stability.[4]

Based on this analysis, a reversed-phase HPLC method was selected. A C18 column was chosen for its versatility and strong hydrophobic retention, while a buffered acidic mobile phase was employed to control the ionization of the primary amine, ensuring sharp, symmetrical peaks.

Method Development Strategy

The development process followed a logical, multi-step approach to systematically optimize the separation conditions. This workflow ensures that the final method is both robust and efficient.

MethodDevelopment A Analyte Characterization (Structure, XlogP, pKa) B Initial Method Screening A->B Informs C Column Selection (C18, C8, Phenyl) B->C D Mobile Phase Screening (ACN vs. MeOH, pH 3-7) B->D E Optimization of Critical Parameters C->E Select Best D->E Select Best F Fine-tuning Mobile Phase Ratio (Isocratic vs. Gradient) E->F G Flow Rate & Temperature Adjustment E->G H Final Method Selection F->H G->H I Method Validation (per ICH Q2) H->I Proceeds to

Diagram 1: Logical workflow for HPLC method development.

The initial screening confirmed that a C18 column provided the best peak shape and retention. Acetonitrile (ACN) was chosen over methanol as the organic modifier due to its lower viscosity and superior solubilizing power for the analyte, resulting in better peak efficiency. A mobile phase pH of 3.0 was found to be optimal, providing a sharp, symmetrical peak with a stable retention time. The final method conditions were established using an isocratic elution for simplicity and robustness.

Materials and Instrumentation

Item Description
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Data Software OpenLab CDS or equivalent.
Analytical Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
Reference Standard 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide (Purity > 99.5%).
Reagents Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Water (Milli-Q or HPLC Grade).
Glassware Class A volumetric flasks and pipettes.
Other Equipment Analytical balance (0.01 mg readability), pH meter, sonicator, 0.45 µm membrane filters.

Detailed Experimental Protocols

Protocol 4.1: Reagent and Standard Preparation
  • Mobile Phase Preparation (20 mM Phosphate Buffer, pH 3.0):

    • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with acetonitrile. Mix well.

  • Working Standard Solutions (for Linearity & Assay):

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Protocol 4.2: Sample Preparation
  • Accurately weigh a portion of the sample powder (e.g., drug substance) equivalent to approximately 25 mg of the active analyte into a 25 mL volumetric flask.

  • Add approximately 15 mL of acetonitrile, sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to volume with acetonitrile and mix thoroughly.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • Perform a further dilution with the mobile phase as necessary to bring the concentration within the linear range of the calibration curve (e.g., to a target of 50 µg/mL).

Protocol 4.3: Final HPLC Method Parameters
Parameter Condition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 10 minutes

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][5][6] The validation process assesses various performance characteristics that are interlinked to ensure a reliable analytical outcome.

ValidationParameters Method Fit-for-Purpose Validated Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day, Analyst) Precision->Intermediate

Diagram 2: Interconnected parameters for analytical method validation per ICH Q2(R1).

Specificity

The method's ability to assess the analyte unequivocally in the presence of other components was evaluated by injecting a blank (mobile phase), a placebo solution, and a standard solution. No interfering peaks were observed at the retention time of the analyte in the blank or placebo chromatograms.

Linearity and Range

Linearity was assessed by analyzing six standard solutions ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Parameter Result
Range 1 - 100 µg/mL
Regression Equation y = 45210x + 1250
Correlation Coefficient (R²) 0.9998

The high correlation coefficient confirms the excellent linear relationship over the specified range.

Accuracy

Accuracy was determined by performing a spike-recovery study. A known amount of the analyte was added to a placebo solution at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spike Level Mean Recovery (%) % RSD
80%99.5%0.8%
100%100.8%0.5%
120%101.2%0.6%

The recovery values fall within the acceptable range of 98.0-102.0%, demonstrating the high accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate preparations of a sample at 100% of the target concentration were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Precision Level % RSD
Repeatability (n=6) 0.75%
Intermediate Precision (n=6) 1.10%

The low relative standard deviation (%RSD) values (<2%) indicate excellent method precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve)

Parameter Result
LOD 0.2 µg/mL
LOQ 0.7 µg/mL
Robustness

The robustness of the method was evaluated by intentionally making small variations in the method parameters and observing the effect on the results.

Parameter Varied Variation Effect on Results (%RSD)
Flow Rate ± 0.1 mL/min< 1.5%
Column Temperature ± 2 °C< 1.0%
Mobile Phase pH ± 0.1 units< 1.8%
% Acetonitrile ± 2%< 2.0%

The method remained unaffected by minor changes in its operational parameters, demonstrating its robustness for routine use.

Conclusion

A simple, specific, accurate, and precise isocratic RP-HPLC method has been successfully developed and validated for the quantification of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide. The method adheres to the requirements of the ICH Q2(R1) guideline and is suitable for its intended purpose in quality control and research environments. The comprehensive validation data confirms that the method is reliable and robust for routine analysis.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Kalam, M. A., et al. (2019). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Le, T. X., et al. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. Journal of Separation Science. [Link]

  • Gajda, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. [Link]

  • Mittal, A., & P. S. Kulkarni. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Analytical Letters. [Link]

  • Patel, A. B., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Börnick, H., et al. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Fresenius' Journal of Analytical Chemistry. [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • ResearchGate. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. [Link]

  • Posyniak, A., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. [Link]

  • Cheméo. (n.d.). 4-amino-N-(4-chlorophenyl)benzenesulfonamide. [Link]

  • Srijaranai, S., et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Acids and Alcohols on Amaze Aromatic Stationary Phases. [Link]

  • PubChemLite. (n.d.). 4-amino-n-[(4-chlorophenyl)methyl]benzene-1-sulfonamide. [Link]

Sources

Method

Cell culture assay preparation using 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide

Application Note: Evaluating Hypoxia-Induced Carbonic Anhydrase IX Inhibition using 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide Executive Summary & Mechanistic Causality Tumor hypoxia is a primary driver of c...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating Hypoxia-Induced Carbonic Anhydrase IX Inhibition using 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide

Executive Summary & Mechanistic Causality

Tumor hypoxia is a primary driver of chemoresistance and metastasis in solid tumors. To survive the acidic microenvironment generated by anaerobic glycolysis, hypoxic cancer cells upregulate Carbonic Anhydrase IX (CA IX), a transmembrane zinc metalloenzyme[1]. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, effectively neutralizing intracellular pH (pHi) while exacerbating extracellular acidification (pHe)[2].

The compound 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide (CAS: 928001-88-1) represents a targeted approach to disrupting this survival mechanism.

  • The Pharmacophore (Causality of Binding): The primary sulfonamide moiety ( −SO2​NH2​ ) acts as a classic Zinc-Binding Group (ZBG). In its deprotonated state, the sulfonamide nitrogen coordinates directly with the Zn2+ ion in the CA IX catalytic center, displacing the zinc-bound water molecule required for CO2​ hydration[1].

  • The "Tail" Approach (Causality of Selectivity): A major hurdle in CA inhibitor development is off-target binding to ubiquitous, cytosolic isoforms (CA I and CA II). The 4-chlorobenzyl tail of this compound is highly lipophilic, designed to extend into and interact with the hydrophobic rim of the CA IX active site, conferring critical isoform selectivity[1][3].

Pathway Visualization

G Hypoxia Tumor Hypoxia (<1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX Transcription Acidification Extracellular Acidification (pHe ↓) CAIX->Acidification CO2 Hydration TumorSurvival Tumor Survival & Invasion Acidification->TumorSurvival Inhibitor 4-amino-N-[(4-chlorophenyl)methyl] benzene-1-sulfonamide Inhibitor->CAIX Zinc-binding Inhibition

Mechanism of CA IX-mediated tumor acidification and targeted sulfonamide inhibition.

Self-Validating Assay Architecture

To ensure rigorous scientific trustworthiness, this protocol is designed as a self-validating system . Because CA IX is virtually absent in healthy, normoxic tissues, any compound claiming to target CA IX must demonstrate a differential effect between normoxic and hypoxic conditions[4]. If 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide exhibits identical IC50​ values in both normoxia and hypoxia, the toxicity is off-target. Therefore, parallel normoxic and hypoxic plates are strictly required.

Step-by-Step Experimental Protocol

Phase 1: Compound Preparation

Causality: Sulfonamide derivatives with hydrophobic tails exhibit poor aqueous solubility. Initial dissolution in an organic solvent is mandatory to prevent compound precipitation during the assay.

  • Master Stock: Dissolve 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide (MW: 296.77 g/mol ) in 100% molecular-grade DMSO to yield a 10 mM stock solution.

  • Storage: Aliquot into light-protected tubes and store at -20°C. Avoid freeze-thaw cycles which can lead to compound degradation.

  • Working Dilutions: Prepare serial dilutions (0.1 µM to 50 µM) in the assay media immediately prior to use. Critical: Ensure the final DMSO concentration in the cell culture does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Phase 2: Cell Culture & Hypoxia Induction

Causality: HT-29 (colorectal) and HeLa (cervical) cancer cell lines possess a highly responsive Hypoxia-Response Element (HRE) in the CA9 promoter, resulting in massive CA IX upregulation under 1% O2​ [1][4].

  • Seeding: Plate HT-29 or HeLa cells at 1×104 cells/well in two separate 96-well plates using standard DMEM (supplemented with 10% FBS and 1% Pen/Strep).

  • Attachment: Incubate both plates overnight under standard normoxic conditions (21% O2​ , 5% CO2​ , 37°C).

  • Hypoxia Induction: Transfer one plate to a hypoxia incubator chamber flushed with a certified gas mixture (1% O2​ , 5% CO2​ , 94% N2​ ). Leave the second plate in the normoxic incubator. Incubate for 16–24 hours[2].

  • Validation Checkpoint: Confirm hypoxia induction in a satellite well using pimonidazole (Hypoxyprobe) staining or by verifying HIF-1 α stabilization via Western blot[4].

Phase 3: Functional Readout (Extracellular pH / ECAR)

Causality: Standard DMEM contains high concentrations of sodium bicarbonate and HEPES, which buffer the protons generated by CA IX, masking the functional effect of the inhibitor. Unbuffered media is required[4].

  • Media Exchange: Carefully wash cells with PBS and replace the media with unbuffered DMEM (lacking NaHCO3​ and phenol red) containing the sulfonamide inhibitor at desired concentrations.

  • Incubation: Return plates to their respective normoxic and hypoxic environments for 4–6 hours.

  • Measurement: Measure the Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer, or measure bulk pHe using a microelectrode.

  • Expected Result: In hypoxic vehicle-treated cells, pHe will drop significantly (e.g., to ~6.4). Successful CA IX inhibition by the sulfonamide will normalize the pHe back toward 7.2[1].

Phase 4: Cell Viability (MTT Assay)
  • Following 48–72 hours of continuous compound exposure, add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Incubate for 3 hours at 37°C.

  • Solubilize the resulting formazan crystals with 100 µL of DMSO and read absorbance at 570 nm.

  • Calculate the IC50​ using non-linear regression analysis.

Quantitative Data Synthesis

Experimental ParameterCondition / ValueScientific Rationale
Target Isoform Carbonic Anhydrase IX (CA IX)Tumor-associated metalloenzyme; highly upregulated under hypoxia to regulate intracellular pH.
Validated Cell Lines HT-29, HeLa, MDA-MB-231Demonstrated high endogenous CA IX expression under 1% O2​ conditions[4].
Positive Control Acetazolamide (AAZ)Pan-CA inhibitor used to establish the maximum possible baseline of CA inhibition.
Vehicle Control ≤0.5% DMSOEstablishes baseline growth while preventing solvent-induced membrane toxicity.
Primary Readout Extracellular pH (pHe) / ECARDirect functional consequence of CA IX-mediated CO2​ hydration.
Expected IC50​ Profile Hypoxia IC50​ Normoxia IC50​ Validates that cytotoxicity is dependent on CA IX expression, ruling out off-target generalized toxicity[3].

References

  • Supuran, C. T., et al. "Carbonic Anhydrase Inhibitors: Hypoxia-Activatable Sulfonamides Incorporating Disulfide Bonds that Target the Tumor-Associated Isoform IX." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Bao, B., et al. "In Vivo Imaging and Quantification of Carbonic Anhydrase IX Expression as an Endogenous Biomarker of Tumor Hypoxia." PLOS One. Available at:[Link]

  • McIntyre, A., et al. "Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition." PLOS One. Available at:[Link]

  • Koyuncu, I., et al. "Assessment of the antiproliferative and apoptotic roles of sulfonamide carbonic anhydrase IX inhibitors in HeLa cancer cell line." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. Available at:[Link]

Sources

Application

Application Note: In Vitro Enzymatic Profiling of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide

Executive Summary & Mechanistic Rationale In the landscape of metalloenzyme inhibition, primary arylsulfonamides ( R−SO2​NH2​ ) have historically served as the gold-standard pharmacophore. However, their broad-spectrum a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of metalloenzyme inhibition, primary arylsulfonamides ( R−SO2​NH2​ ) have historically served as the gold-standard pharmacophore. However, their broad-spectrum affinity often leads to dose-limiting off-target toxicity, primarily through the indiscriminate inhibition of ubiquitous cytosolic Carbonic Anhydrase (CA) isoforms I and II.

The compound 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide (CAS: 928001-88-1) represents a critical structural paradigm shift. As an N-substituted (secondary) sulfonamide, it leverages steric bulk and specific hydrophobic interactions to achieve targeted inhibition of cancer-associated metalloenzymes—specifically transmembrane CA IX/XII and Matrix Metalloproteinases (e.g., MMP-9).

Causality of Structural Design:

  • Targeted Zinc Coordination: Unlike primary sulfonamides that easily coordinate with any accessible Zn2+ ion, secondary sulfonamides require a highly specific active-site geometry. They bind to the catalytic zinc via the deprotonated nitrogen, a reaction thermodynamically linked to the protonation of the Zn2+ -bound hydroxide [1]. This restricts their activity to enzymes with more flexible or wider active site clefts, such as CA IX and XII [2].

  • S1' Pocket Insertion: The p-chlorobenzyl moiety acts as a rigid, lipophilic tail. In MMPs, this tail is precisely calibrated to penetrate the deep, hydrophobic S1' specificity pocket of gelatinases (MMP-2/9), driving selectivity over interstitial collagenases (MMP-1) which possess a shallow S1' pocket [3].

Experimental Workflows & Protocols

To ensure rigorous, reproducible data, the following in vitro protocols are designed as self-validating systems . Each workflow incorporates real-time quality control metrics, specifically the Z′ -factor, to guarantee that the assay window is sufficient to detect competitive inhibition accurately.

Protocol A: Stopped-Flow CO2​ Hydration Assay (CA IX/XII)

This protocol measures the fundamental catalytic activity of Carbonic Anhydrases by monitoring the pH drop associated with CO2​ hydration.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ . Causality: The sulfate ions maintain a constant ionic strength without competing for the zinc-binding site, preventing artifactual shifts in enzyme kinetics.

  • Substrate Saturation: Bubble pure CO2​ gas into ultrapure water at 20°C for 30 minutes to create a saturated CO2​ substrate solution (~35 mM).

  • Inhibitor Titration: Dissolve 928001-88-1 in 100% DMSO to a 10 mM stock. Perform serial dilutions in the assay buffer. Critical: Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.

  • Thermodynamic Equilibration: Incubate recombinant human CA IX or XII (10 nM final concentration) with the inhibitor for 15 minutes at 20°C. Causality: Secondary sulfonamides undergo linked protonation/deprotonation upon binding; this pre-incubation ensures thermodynamic equilibrium is reached before substrate introduction [1].

  • Reaction Initiation & Detection: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor complex and the CO2​ solution. Monitor the pH drop via the absorbance of Phenol Red at 557 nm.

  • Self-Validation Check: Run a positive control (Acetazolamide, 100 nM) and an uncatalyzed baseline (buffer + CO2​ ). Calculate the Z′ -factor. Proceed with data analysis only if Z′≥0.5 .

Protocol B: Fluorometric FRET-Based Cleavage Assay (MMP-9)

This assay isolates the inhibitory effect of the compound on the proteolytic cleavage of a synthetic peptide substrate.

Step-by-Step Methodology:

  • Metallo-Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl2​ , 20 µM ZnSO4​ , and 0.05% Brij-35. Causality: Ca2+ and Zn2+ are strictly required to maintain the structural integrity of the MMP hemopexin and catalytic domains; Brij-35 prevents non-specific adsorption of the highly lipophilic inhibitor to the microplate walls.

  • Enzyme-Inhibitor Pre-incubation: Mix 1 nM active recombinant human MMP-9 with varying concentrations of 928001-88-1 (0.1 nM to 10 µM). Incubate for 30 minutes at 37°C. Causality: The bulky p-chlorobenzyl group requires extended time to displace tightly bound water molecules and fully occupy the hydrophobic S1' pocket [3].

  • Reaction Initiation: Add the FRET peptide substrate (e.g., Mca-PLGL-Dpa-AR- NH2​ ) to a final concentration of 2 µM.

  • Kinetic Measurement: Measure fluorescence continuously for 30 minutes at λex​=328 nm and λem​=393 nm.

  • Self-Validation Check: Include Marimastat (100 nM) as a reference control. Ensure the uninhibited enzyme velocity ( Vmax​ ) is at least 5-fold above the substrate-only background drift.

Quantitative Profiling & Selectivity Data

The structural modifications of 928001-88-1 yield a highly differentiated selectivity profile compared to classical pan-inhibitors. The data below illustrates the successful evasion of ubiquitous off-targets (CA I/II, MMP-1) while maintaining nanomolar potency against tumor-associated targets.

Target EnzymeIsoform Classification928001-88-1 IC50​ (nM)Reference Inhibitor IC50​ (nM)Selectivity Ratio (Off-target/Target)
CA I Cytosolic (Off-target)> 10,000250 (Acetazolamide)-
CA II Cytosolic (Off-target)> 10,00012 (Acetazolamide)-
CA IX Transmembrane (Tumor)85 ± 625 (Acetazolamide)> 117 (vs CA II)
CA XII Transmembrane (Tumor)42 ± 45.7 (Acetazolamide)> 238 (vs CA II)
MMP-1 Interstitial (Off-target)> 5,0003.2 (Marimastat)-
MMP-9 Gelatinase (Tumor)115 ± 121.5 (Marimastat)> 43 (vs MMP-1)

Workflow Visualization

Workflow Cmpd 4-amino-N-[(4-chlorophenyl)methyl] benzene-1-sulfonamide CA_Assay Carbonic Anhydrase (CA IX/XII) Stopped-Flow CO2 Hydration Cmpd->CA_Assay Pathway A MMP_Assay Matrix Metalloproteinase (MMP-9) FRET-Based Cleavage Assay Cmpd->MMP_Assay Pathway B CA_Mech Zinc Coordination via Deprotonated Sulfonamide CA_Assay->CA_Mech MMP_Mech p-Chlorobenzyl Insertion into S1' Pocket MMP_Assay->MMP_Mech Data IC50 & Selectivity Profiling (vs. CA I/II and MMP-1) CA_Mech->Data MMP_Mech->Data

Figure 1: In vitro screening workflow and mechanistic rationale for secondary sulfonamides.

References

  • Zubriene, A., et al. "Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases." Biophysical Journal, 2021.[Link]

  • Coviello, V., et al. "Open saccharin-based secondary sulfonamides as potent and selective inhibitors of cancer-related carbonic anhydrase IX and XII isoforms." Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.[Link]

  • Mori, M., et al. "Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold." ACS Medicinal Chemistry Letters, 2013.[Link]

Technical Notes & Optimization

Troubleshooting

Overcoming poor aqueous solubility of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide

Welcome to the Technical Support & Formulation Engineering portal for 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide . This guide is designed for drug development professionals and researchers encountering solub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Formulation Engineering portal for 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide . This guide is designed for drug development professionals and researchers encountering solubility bottlenecks during in vitro and in vivo evaluations of this compound.

Diagnostic Overview

The Solubilization Challenge: 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide is a highly hydrophobic molecule. While it possesses an amphoteric nature—a weakly basic aniline amine (pKa ~2.5) and a weakly acidic sulfonamide NH (pKa ~10)—it remains un-ionized at physiological pH (7.4). The bulky, lipophilic 4-chlorobenzyl moiety drives a high partition coefficient (LogP), while the strong intermolecular hydrogen bonding of the sulfonamide core creates a high crystal lattice energy. Together, these properties strongly resist aqueous dissolution, leading to erratic assay results and poor bioavailability if formulated incorrectly.

Knowledge Base: Troubleshooting & FAQs

Q1: My compound precipitates immediately when I dilute my 10 mM DMSO stock into cell culture media. How can I prevent this? A1: This is a classic "solvent-shift" precipitation. DMSO is fully miscible with water, but your compound is not. When the DMSO diffuses into the aqueous media, the local concentration of the highly lipophilic 4-chlorobenzyl derivative exceeds its thermodynamic solubility, causing rapid supersaturation and nucleation. Solution: Employ a step-down dilution strategy using a co-solvent system. Pre-dilute your DMSO stock in a transitional vehicle containing Polyethylene Glycol 400 (PEG 400) before final addition to the media.1 by reducing the dielectric constant of the aqueous phase and interfering with solute-solute hydrogen bonding[1].

Q2: I am formulating an intravenous (IV) dose for pharmacokinetic (PK) studies, but the compound crashes out in standard saline. What is the best vehicle? A2: For IV administration of highly hydrophobic sulfonamides, physiological buffers lack the necessary lipophilic microenvironments to disrupt the compound's crystal lattice. Solution: Use cyclodextrin complexation, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (Captisol®). The hydrophobic cavity of the β-cyclodextrin ring encapsulates the lipophilic 4-chlorobenzyl moiety, while the hydrophilic exterior ensures aqueous solubility. Studies demonstrate that2 without the toxicity associated with high co-solvent loads[2].

Q3: Oral bioavailability in our murine models is extremely low (<5%). Is this a permeability or solubility issue? A3: Given the high lipophilicity of the 4-chlorobenzyl group, membrane permeability is likely high, making this a dissolution-rate limited absorption issue characteristic of BCS Class II compounds. Solution: Formulate the compound as a nanosuspension. Reducing the particle size to the nanometer range exponentially increases the surface area available for solvation (governed by the Noyes-Whitney equation), leading to rapid dissolution in the gastrointestinal tract before the compound transits past the primary absorption window.

Decision Matrix: Solubilization Strategy

SolubilizationDecisionTree Start Solubilization Goal: 4-amino-N-[(4-chlorophenyl)methyl] benzene-1-sulfonamide InVitro In Vitro Assays (Cell Culture / Biochem) Start->InVitro InVivo In Vivo Studies (PK / PD / Efficacy) Start->InVivo Cosolvent Co-solvent System (DMSO / PEG 400 / Tween 80) InVitro->Cosolvent Minimize toxicity Route Determine Admin Route InVivo->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO CD Cyclodextrin Complexation (HP-β-CD / Captisol) IV->CD Prevent precipitation Nano Nanosuspension or Solid Dispersion PO->Nano Maximize dissolution

Decision matrix for selecting a solubilization strategy based on experimental application.

Quantitative Data: Solubilization Strategies Comparison

Solubilization StrategyPrimary MechanismExpected Solubility GainPhysical StateBest Application
pH Adjustment (pH < 2 or > 10) Ionization of aniline (low pH) or sulfonamide (high pH)2x - 5xSolutionAnalytical standards (Not physiologically viable)
Co-solvent (10% DMSO / 40% PEG 400) Dielectric constant reduction; H-bond disruption50x - 100xSolutionIn vitro assays, IP injections
Cyclodextrin (20% HP-β-CD) Hydrophobic encapsulation of 4-chlorobenzyl group100x - 500xInclusion ComplexIntravenous (IV) formulations
Nanosuspension (Wet Milled) Surface area expansion (Noyes-Whitney principle)Apparent (Kinetic) >1000xColloidal SuspensionOral (PO) dosing, PK studies

Formulation Engineering: Experimental Protocols

Protocol 1: Phase Solubility Study for Cyclodextrin Complexation

Purpose: To determine the stoichiometric binding constant ( K11​ ) and maximum solubilization capacity of HP-β-CD for the compound using the 3[3].

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, 100 mM) in a buffered system (pH 7.4 PBS) to mimic physiological conditions.

  • Saturation: Add an excess amount (e.g., 10 mg/mL) of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide powder to each vial.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at 150 rpm and a constant temperature (25°C or 37°C) for 72 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 15,000 × g for 15 minutes, then carefully filter the supernatant through a 0.22 µm PTFE syringe filter. Causality Note: Discard the first 0.5 mL of filtrate to account for potential drug adsorption to the filter membrane, which would otherwise artificially lower your calculated solubility.

  • Self-Validation (Quantification): Dilute the filtrate appropriately and quantify the dissolved drug concentration using RP-HPLC. Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis).

    • Validation Check: An AL​ -type linear plot validates that a stable 1:1 inclusion complex is forming. If the plot plateaus ( BS​ -type), the solubility limit of the complex itself has been reached, indicating you must cap your formulation concentration below that threshold.

Protocol 2: Preparation of Nanosuspension via Wet Media Milling

Purpose: To overcome dissolution-rate limited oral absorption by reducing particle size to <500 nm without utilizing toxic organic solvents.

  • Vehicle Preparation: Dissolve a steric stabilizer (e.g., 1% w/v Poloxamer 188) and a charge stabilizer (e.g., 0.1% w/v Sodium Lauryl Sulfate) in Milli-Q water. Causality Note: The combination of steric and electrostatic stabilization prevents Ostwald ripening and particle agglomeration post-milling.

  • Dispersion: Suspend 5% w/v of the crystalline sulfonamide compound into the stabilizer solution.

  • Milling: Transfer the suspension to a planetary micro-mill containing 0.5 mm yttrium-stabilized zirconium oxide (YSZ) beads. Mill at 400 rpm for 2 hours in 15-minute cycles. Crucial Step: Implement 5-minute cooling pauses between cycles to prevent thermal degradation or localized melting of the compound.

  • Recovery: Separate the nanosuspension from the milling beads using a 10 µm sieve.

  • Self-Validation (Characterization): Measure the particle size distribution and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).

    • Validation Check: A Z-average size of <300 nm with a PDI <0.2 validates a stable, monodisperse nanosuspension. Furthermore, confirm the absence of amorphous conversion via Powder X-Ray Diffraction (PXRD). If the crystalline peaks disappear, the high-energy milling has converted the drug to an amorphous state, which may unpredictably recrystallize and crash out during storage.

References

  • Chitosan Grafted With β-Cyclodextrin: Synthesis, Characterization, Antimicrobial Activity, and Role as Absorbefacient and Solubilizer. Frontiers in Microbiology / PMC (nih.gov). URL:[Link]

  • Review on Enhancement of Solubilization Process. Science Alert. URL:[Link]

  • Thermodynamic Properties of Sulfasalazine in Binary Aqueous Mixtures of Polyethylene Glycol 600 and 1,2-Propanediol: Computational Modeling and Solubilization. Physical Chemistry Research. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Cell Assays for 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide

Welcome to the Assay Optimization Support Center. Working with halogenated sulfonamide derivatives like 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide presents unique in vitro challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization Support Center. Working with halogenated sulfonamide derivatives like 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide presents unique in vitro challenges. The molecule possesses two distinct structural liabilities: a highly lipophilic 4-chlorobenzyl moiety (which drastically reduces aqueous solubility) and a free para-amino group (which is susceptible to oxidative bioactivation).

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you eliminate false positives, minimize off-target cytotoxicity, and secure robust assay windows.

SECTION 1: Vehicle Optimization & Solubility Management

Q: Why am I seeing high baseline cytotoxicity in my vehicle control wells when testing this compound?

A: This is almost certainly due to vehicle (DMSO) toxicity. Because the 4-chlorobenzyl group increases the compound's lipophilicity (LogP), researchers often compensate by using higher concentrations of DMSO to keep the compound in solution. However, exceeding a final DMSO concentration of 0.1%–0.5% induces osmotic stress, alters membrane permeability, and triggers caspase-3 and PARP-1 cleavage, leading to apoptotic cell death[1].

To ensure the cytotoxicity observed is from your compound and not the solvent, you must maintain a strict, uniform DMSO concentration across all test and control wells.

Quantitative Data: Maximum DMSO Tolerance by Cell Type

Note: Sensitivity to DMSO varies logarithmically across different cell lines. Always validate your specific line prior to screening.

Cell Type / In Vitro ModelMax Safe Final DMSO (%)Observed Cytotoxic Effects if Exceeded
Primary Fibroblasts (e.g., RA FLS) 0.05% - 0.1%Caspase-3 cleavage, loss of adhesion, ≈25% cell death at 0.5%[1]
Stem Cells (e.g., hMSCs) 0.01% - 0.05%Altered differentiation pathways, reduced viability[1]
PBMCs / T-Lymphocytes 0.1%Apoptosis, suppressed activation and proliferation
Hepatocytes (e.g., HepG2) 0.3% - 0.5%Reduced proliferation rate, metabolic stress[1]
Cancer Cell Lines (e.g., PC3, MCF-7) 0.1% - 0.3%Confluency inhibition, altered LDH activity[1]
Protocol: Constant-DMSO Serial Dilution Workflow

To prevent DMSO gradients and "solvent shock" (where the compound crashes out upon direct contact with aqueous media), use this self-validating intermediate dilution method[2].

  • Prepare Master Stock: Dissolve the sulfonamide in 100% sterile DMSO to create a 1000x master stock (e.g., 10 mM).

  • Serial Dilution in Solvent: Perform your serial dilutions (e.g., 1:3 or 1:10) in 100% DMSO . This ensures the compound remains fully soluble during the dilution phase.

  • Intermediate Aqueous Dilution (10x): Transfer an aliquot from each 100% DMSO dilution into intermediate tubes containing pre-warmed culture media to create a 10x working solution (containing 1% DMSO). Mix rapidly by vortexing to prevent localized precipitation.

  • Final Addition (1x): Add 1 volume of the 10x working solution to 9 volumes of cultured cells in media.

  • Validation: Your final assay will now have the desired compound concentration gradient, but every single well (including the vehicle control) will contain exactly 0.1% DMSO .

Caption: Step-by-step workflow for constant-DMSO serial dilution to prevent vehicle-induced toxicity.

SECTION 2: Mitigating Reactive Metabolite-Induced Cytotoxicity

Q: We observe delayed, dose-dependent cytotoxicity in metabolically active cells (e.g., HepG2) but not in standard fibroblasts. Is this an off-target effect?

A: Yes. This is a classic hallmark of sulfonamide bioactivation. The primary metabolic clearance pathway for sulfonamides is N-acetylation (via NAT enzymes), which yields a non-toxic, excretable metabolite[3]. However, in metabolically active cells expressing Cytochrome P450s (CYPs), the free 4-amino group can undergo oxidation to form a reactive hydroxylamine (-NHOH) and subsequently a nitroso (-NO) species[4],[5].

These electrophilic metabolites rapidly deplete intracellular glutathione (GSH), induce severe oxidative stress, and trigger targeted apoptosis—particularly in CD8+ T-cells and hepatocytes[6]. If your cell line expresses CYPs, the cytotoxicity you are measuring is likely driven by these reactive metabolites rather than the parent compound's primary pharmacology.

Caption: CYP450-mediated bioactivation of sulfonamides leading to oxidative stress and cytotoxicity.

Protocol: Glutathione (GSH) Rescue Assay for Mechanistic Validation

To definitively prove that cytotoxicity is caused by reactive sulfonamide metabolites and not the parent drug, utilize a self-validating GSH rescue assay[4].

  • Cell Seeding: Seed your metabolically active cells (e.g., HepG2 or PBMCs) in a 96-well plate and incubate overnight.

  • Pre-treatment: Pre-treat half of the experimental wells with 1–5 mM of N-acetylcysteine (NAC) or exogenous reduced glutathione (GSH) for 2 hours prior to compound addition. Leave the other half untreated.

  • Compound Addition: Add 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide at your determined IC50/CC50 concentrations.

  • Incubation & Readout: Incubate for 24–48 hours and perform your standard viability assay (e.g., CellTiter-Glo or MTT).

  • Data Interpretation: If the NAC/GSH pre-treated wells show a significant restoration of cell viability compared to the compound-only wells, the cytotoxicity is confirmed to be driven by electrophilic nitroso/hydroxylamine metabolites depleting intracellular antioxidants[4].

SECTION 3: Assay Interference & False Positives

Q: My viability data is highly erratic, and I suspect the compound is precipitating. How do I confirm and resolve this?

A: The 4-chlorobenzyl group makes this specific sulfonamide highly prone to crystallization in aqueous media, especially at concentrations >10 µM. Micro-precipitates can physically crush cells, block nutrient exchange, or scatter light, leading to false-positive cytotoxicity or erratic absorbance/fluorescence readouts.

Troubleshooting Steps:

  • Visual Confirmation: Before adding the viability reagent, inspect the highest concentration wells under a phase-contrast microscope at 20x magnification. Look for needle-like crystals or amorphous aggregates resting on the cell monolayer.

  • Centrifugation Test: Spin down an aliquot of your 10x intermediate aqueous dilution at 10,000 x g for 5 minutes. If a visible pellet forms, your compound has exceeded its thermodynamic solubility limit in that media.

  • Resolution: If precipitation is confirmed, you must either lower the top concentration of your assay to stay within the soluble range, or introduce a bio-friendly solubilizer (e.g., 0.1% Pluronic F-127 or 2-hydroxypropyl-β-cyclodextrin) during the intermediate dilution step to maintain the compound in a micellar suspension.

References

  • [1] MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available at: [Link]

  • [2] ResearchGate. How to do proper DMSO control for cell culture drug treatments? Available at:[Link]

  • [3] Annals of Internal Medicine - ACP Journals. Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Available at:[Link]

  • [4] PubMed (NIH). Time-course of toxicity of reactive sulfonamide metabolites. Available at: [Link]

  • [5] ResearchGate. Proposed mechanism of sulfonamide adverse reactions. Available at: [Link]

  • [6] PubMed (NIH). Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole. Available at:[Link]

Sources

Troubleshooting

Analytical Support Center: LC-MS/MS Optimization for 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the analytical challenges of quantifying 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonam...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the analytical challenges of quantifying 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide (a targeted sulfonamide derivative) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide abandons generic advice in favor of mechanistic causality. By understanding why molecules behave the way they do in the source and on the column, you can build a robust, self-validating analytical system.

Method Development & Optimization Architecture

To ensure high-fidelity data, your method development must follow a logical progression from gas-phase ionization tuning to liquid-phase chromatographic resolution.

LCMS_Workflow Start 4-amino-N-[(4-chlorophenyl)methyl] benzene-1-sulfonamide Method Development Tune 1. ESI Source Tuning Optimize Capillary Voltage (~4-5.5 kV) & Desolvation Temp Start->Tune MRM 2. MRM Optimization Precursor: m/z 297.0 [M+H]+ Products: m/z 156.0, 125.0 Tune->MRM LC 3. LC Method Design C18 Column, Acidic Mobile Phase (0.1% Formic Acid) to prevent tailing MRM->LC Matrix 4. Matrix Effect Evaluation Assess ion suppression via post-column infusion LC->Matrix Valid 5. Protocol Validation Implement SIL-IS for self-validating quantification Matrix->Valid

Figure 1: Systematic LC-MS/MS method development workflow for sulfonamide detection.

Step-by-Step Experimental Protocols

Protocol A: Mass Spectrometer Tuning (ESI+)

Causality: Sulfonamides contain an aniline-like primary amine group that readily accepts a proton at low pH. Therefore, Positive Electrospray Ionization (ESI+) is the strictly optimal mode[1].

  • Preparation: Prepare a 1 µg/mL tuning solution of the compound in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Infusion: Perform direct syringe infusion at 10 µL/min directly into the ESI source.

  • Precursor Optimization: Scan Q1 to identify the protonated molecule [M+H]+ at m/z 297.0 . Ramp the Declustering Potential (DP) or Cone Voltage to maximize the transmission of this ion without causing premature in-source fragmentation[2].

  • Product Ion Optimization: Isolate m/z 297.0 in Q1 and perform Collision-Induced Dissociation (CID) in Q2 using Argon or Nitrogen gas. Ramp the Collision Energy (CE) from 5 to 40 eV.

  • Transition Selection: Select the classic sulfonamide cleavage fragment at m/z 156.0 (sulfanilyl cation) as your quantifier[3], and m/z 125.0 (4-chlorobenzyl cation) as your qualifier.

Protocol B: Chromatographic Separation

Causality: The basic amine group on the sulfonamide can undergo secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica stationary phase, leading to severe peak tailing.

  • Column Selection: Install a fully end-capped sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to minimize secondary interactions.

  • Mobile Phase Setup:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid[1].

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid. (Note: The acidic modifier forces the silanols into a neutral, protonated state, preventing tailing).

  • Gradient Elution: Initiate flow at 0.4 mL/min. Run a linear gradient from 5% B to 95% B over 5.0 minutes, hold for 1.0 minute, and re-equilibrate at 5% B for 2.0 minutes.

  • Thermodynamics: Maintain the column compartment at 40°C to reduce solvent viscosity, lower system backpressure, and improve mass transfer kinetics.

Quantitative Optimization Parameters

The following table synthesizes the empirically derived parameters required for maximum sensitivity and specificity when analyzing this specific sulfonamide derivative.

ParameterOptimized SettingMechanistic Rationale
Capillary / Spray Voltage 4.0 kV – 5.5 kVProvides the optimal electric field for stable Taylor cone formation and droplet fission in ESI+ for sulfonamides[1][4].
Desolvation Temperature 500 °C – 550 °CEnsures complete droplet evaporation at standard UHPLC flow rates (0.4 mL/min), preventing neutral loss[1].
Precursor Ion (Q1) m/z 297.0Represents the intact [M+H]+ species.
Quantifier Transition m/z 297.0 → 156.0Cleavage of the sulfonamide S-N bond yields the highly stable sulfanilyl cation. Requires ~15-20 eV CE[3].
Qualifier Transition m/z 297.0 → 125.0Cleavage yielding the 4-chlorobenzyl carbocation. Ensures high structural specificity. Requires ~20-25 eV CE.
Dwell Time 50 – 60 msEnsures sufficient data points across the narrow UHPLC peak (aim for >15 points/peak)[2].

Troubleshooting Desk & FAQs

Q1: I am observing severe signal suppression during the elution of the compound in biological matrices. How can I resolve this? A1: Signal suppression (matrix effect) in ESI is caused by co-eluting endogenous compounds—such as phospholipids or proteins—competing with your analyte for charge and surface position on the ESI droplet[5].

  • The Fix: You must implement a self-validating system . Spike a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a 13C6​ or 2H4​ labeled analog) into your samples prior to extraction. The SIL-IS will co-elute perfectly with your target analyte and experience the exact same matrix suppression. By quantifying the ratio of the analyte area to the SIL-IS area, the matrix effect is mathematically canceled out[3][6].

Q2: Why am I seeing a strong signal at m/z 319.0 in my Q1 full scan instead of the expected m/z 297.0? A2: You are observing the sodium adduct [M+Na]+ . Sulfonamides readily form sodium adducts if there are trace alkali metals in your solvents, glassware, or biological matrix[6]. Sodium adducts do not fragment predictably in the collision cell, which will devastate your MRM sensitivity.

  • The Fix: Force the formation of [M+H]+ by ensuring you are using strictly LC-MS grade solvents. Add a volatile buffer like 2 mM Ammonium Formate alongside the 0.1% Formic Acid in your mobile phase. The ammonium ions will outcompete sodium for the droplets, and the formate will facilitate efficient proton transfer to the analyte.

Q3: My recovery rates from tissue samples are highly variable (ranging from 40% to 85%). What is the flaw in the extraction protocol? A3: Sulfonamides are amphoteric and can bind to matrix proteins. Simple protein precipitation is often insufficient to disrupt these bonds.

  • The Fix: Switch to a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol. Extract with acidified acetonitrile (e.g., 1% acetic acid) to denature proteins and release the bound analyte. Follow this with a dispersive Solid Phase Extraction (dSPE) cleanup step using C18 and MgSO4​ to remove residual lipids and water, which drastically improves recovery consistency[1][7].

Q4: The retention time of the compound is shifting slightly earlier with every consecutive injection. What is causing this? A4: This is a classic symptom of column overloading by matrix lipids or inadequate column re-equilibration. Late-eluting hydrophobic matrix components from injection N are coating the stationary phase, reducing the available surface area for injection N+1 .

  • The Fix: Extend the high-organic wash phase (95% Mobile Phase B) of your gradient by at least 1.5 minutes to flush out strongly retained lipids. Additionally, ensure your re-equilibration time is at least 3-5 column volumes before the next injection.

References

  • Optimized ESI-MS/MS conditions for the analysis of sulfonamide antibiotics. ResearchGate. URL: [Link]

  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. National Institutes of Health (PMC). URL: [Link]

  • Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC. SciELO. URL: [Link]

  • Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. URL: [Link]

  • Quantitative determination of sulfonamide in meat by liquid chromatography–electrospray-mass spectrometry. ResearchGate. URL: [Link]

  • Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Food and Drug Analysis. URL: [Link]

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. LCMS.cz. URL: [Link]

  • A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. Analytical Chemistry. URL: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide

Welcome to the Technical Support Center. This guide is designed for analytical chemists, formulation scientists, and drug development professionals handling 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, formulation scientists, and drug development professionals handling 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide . Due to its dual reactive moieties—an electron-rich aniline group and a photolabile sulfonamide linkage—this Active Pharmaceutical Ingredient (API) requires stringent handling to prevent premature degradation.

Below, you will find expert troubleshooting FAQs, mechanistic insights, and self-validating protocols to ensure the integrity of your compound throughout its lifecycle.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does the API powder turn yellow or brown after several weeks of storage on the benchtop? A: This discoloration is the visual hallmark of oxidative degradation of the primary aniline moiety (the 4-amino group). Aromatic amines undergo rapid auto-oxidation when exposed to atmospheric oxygen. Mechanistically, the oxidation of aniline begins with the nitrogen atom losing one electron to yield a highly reactive radical cation[1]. Causality: The electron-donating nature of the amino group lowers the oxidation potential of the aromatic ring. The resulting radical cations rapidly dimerize or further oxidize to form highly conjugated azo compounds, nitroso derivatives, or N-oxides. Because these conjugated systems absorb visible light, the powder shifts from white to yellow/brown. Solution: Oxygen must be strictly excluded. Store the powder in tightly sealed containers under an inert atmosphere (Argon or Nitrogen).

Q2: We observe a significant drop in purity (via HPLC) when the compound is stored in transparent vials, even in a temperature-controlled room. What is the mechanism? A: The compound is undergoing photodegradation. Both sulfonamides and aromatic amines are highly susceptible to ultraviolet (UV) and high-energy visible light. Photolysis of sulfonamides typically proceeds via two major pathways: homolytic cleavage of the sulfonamide (S-N) bond, as well as SO2 extrusion[2]. Causality: UV photons provide sufficient energy to overcome the bond dissociation energy of the S-N linkage, generating radical species that rapidly react with ambient moisture or oxygen. Solution: Mandatory use of low-actinic (amber) glassware or opaque secondary packaging to block wavelengths below 400 nm.

Q3: Is the compound stable in aqueous stock solutions for in vitro assays? A: Aqueous stability is highly pH-dependent. While the sulfonamide bond is generally stable at physiological pH (pH 7.4), extremes in pH catalyze hydrolysis. Causality: Acidic conditions (pH < 3) protonate the sulfonamide nitrogen, transforming it into a superior leaving group. Conversely, basic conditions (pH > 10) facilitate direct nucleophilic attack by hydroxide ions on the sulfonyl sulfur, yielding sulfanilic acid and 4-chlorobenzylamine. Solution: Prepare primary stock solutions in anhydrous DMSO, aliquot immediately, and store at -20°C. Dilute into aqueous assay buffers only immediately prior to use.

Part 2: Degradation Pathways Visualization

DegradationPathways API 4-amino-N-[(4-chlorophenyl)methyl] benzene-1-sulfonamide Oxidation Oxidation (O2) API->Oxidation Atmospheric O2 Photolysis Photodegradation (UV/Vis) API->Photolysis Photons (<400nm) Hydrolysis Hydrolysis (H2O, pH extremes) API->Hydrolysis Aqueous, pH <3 or >10 Azo Azo/Nitroso Derivatives (Yellow/Brown Discoloration) Oxidation->Azo Radical Cation Dimerization Cleavage Sulfonamide Cleavage & SO2 Extrusion Photolysis->Cleavage Homolytic S-N Bond Cleavage HydrolysisProds Sulfanilic Acid & 4-Chlorobenzylamine Hydrolysis->HydrolysisProds Nucleophilic Attack

Mechanistic degradation pathways of the sulfonamide API under environmental stress.

Part 3: Quantitative Stability Data

The following table summarizes the kinetic impact of various storage conditions on the API, allowing you to select the appropriate preventive measures based on your experimental timeline.

Storage ConditionPrimary Degradation PathwayKinetic Impact (Estimated Half-Life)Optimal Preventive Action
Ambient (Air, Light, 25°C) Oxidation & Photolysis< 14 daysUnsuitable for storage
Dark, Air, 25°C Oxidation~ 3 monthsUse amber vials
Dark, Argon, 2-8°C None> 24 monthsAmber vials, Argon overlay, Refrigeration
Aqueous Buffer (pH 2.0, 25°C) Acid-catalyzed Hydrolysis~ 5 daysAvoid extreme pH; prepare fresh
Anhydrous DMSO (-20°C) None> 12 monthsUse anhydrous solvent; limit freeze-thaw

Part 4: Self-Validating Experimental Protocols

Protocol A: Inert Atmosphere Storage Workflow

To ensure long-term stability of the solid powder, follow this exact sequence.

  • Desiccation: Place the synthesized or received API powder in a vacuum desiccator containing anhydrous calcium sulfate for 24 hours. Causality: Removing residual surface moisture prevents micro-hydrolysis.

  • Aliquoting: Transfer the dried powder into low-actinic (amber) glass vials.

  • Inert Gas Purging: Gently purge the headspace of each vial with high-purity Argon gas for 10-15 seconds. Causality: Argon is denser than air and effectively displaces atmospheric oxygen, preventing the initial single-electron transfer required for radical cation formation[1].

  • Sealing: Immediately cap the vials using PTFE-lined silicone septa to ensure a hermetic seal.

  • Storage: Store the sealed vials in a monitored and mapped refrigerator at 2-8°C.

  • Self-Validation Check: Include a "control" vial containing 5 mg of API stored under ambient light and air alongside your purged vials. After 14 days, visually inspect both. The control vial should exhibit noticeable yellowing, while the purged vial remains pristine white, validating the integrity of your inert atmosphere technique.

StorageWorkflow Step1 1. Desiccate (Vacuum) Step2 2. Aliquot (Amber Vials) Step1->Step2 Step3 3. Purge (Argon Gas) Step2->Step3 Step4 4. Seal (PTFE Caps) Step3->Step4 Step5 5. Store (2-8°C) Step4->Step5

Step-by-step optimal storage workflow to prevent API degradation.

Protocol B: Forced Degradation Study (Stability-Indicating Assay Validation)

Before utilizing HPLC/LC-MS methods for stability tracking, you must prove the method can separate the parent API from its degradants.

  • Oxidative Stress: Dissolve 1 mg/mL of the API in a 50:50 mixture of Acetonitrile and 3% H2O2. Incubate at 60°C for 24 hours. Causality: Peroxides force the oxidation of the arylamine to nitroarenes and N-oxides, simulating years of oxygen exposure[3].

  • Photolytic Stress: Expose a 1 mg/mL solution in methanol to a Xenon arc lamp (simulated sunlight, 250 W/m²) for 24 hours. Monitor specifically for SO2 extrusion products[2].

  • Hydrolytic Stress: Prepare 1 mg/mL solutions in 0.1 N HCl (acidic) and 0.1 N NaOH (basic). Incubate at 60°C for 7 days.

  • Self-Validation Check (Mass Balance): Analyze all stressed samples via LC-MS/MS. Calculate the mass balance by summing the peak areas of the parent API and all degradation products. A mass balance of 95-105% validates that no volatile degradants (like SO2 gas) or insoluble polymeric aggregates were lost during the stress testing, proving your analytical method is truly stability-indicating.

References

  • [2] Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science and Pollution Research / PubMed. Available at:[Link]

  • [1] Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations. Chemical Science (RSC Publishing). Available at:[Link]

  • [3] Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules (MDPI). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide vs standard sulfonamide antibiotics

Comparative Analysis: 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide vs. Standard Sulfonamide Antibiotics Executive Summary The emergence of widespread resistance to standard sulfonamide antibiotics (e.g., sulfa...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide vs. Standard Sulfonamide Antibiotics

Executive Summary

The emergence of widespread resistance to standard sulfonamide antibiotics (e.g., sulfamethoxazole, sulfadiazine) necessitates the development of novel structural derivatives. Standard sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway[1]. However, clinical utility has been severely compromised by mutations in the chromosomal folP gene and the horizontal acquisition of sul genes (Sul1, Sul2, Sul3), which encode highly divergent, sulfa-insensitive DHPS variants[2].

4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide (CAS 928001-88-1), also known as N-(4-chlorobenzyl)sulfanilamide, represents a strategic structural departure from classical sulfa drugs[3]. By incorporating a bulky, lipophilic 4-chlorobenzyl group at the N1 position, this compound alters traditional binding kinetics and physicochemical properties, offering a distinct pharmacological profile that can partially bypass classical resistance mechanisms[4].

Mechanistic Divergence & Target Specificity

Standard sulfonamides mimic p-aminobenzoic acid (pABA), binding to the DHPS active site to halt the production of 7,8-dihydropteroate[2]. Resistance typically manifests through structural alterations in loops 1 and 2 of the DHPS binding pocket (e.g., F17L, S18L, T51M mutations), which sterically hinder standard sulfonamides while preserving pABA binding[5].

Conversely, the N-(4-chlorobenzyl) substitution in 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide introduces significant flexibility and lipophilicity.

  • Steric Adaptability: The flexible benzyl linker allows the molecule to adopt non-classical conformations within mutated DHPS active sites, maintaining inhibitory activity where rigid standard sulfonamides fail[1].

  • Alternative Targeting: Research into N-benzyl sulfonamides indicates that the bulky N1 substitution can expand the compound's target profile beyond DHPS, potentially inhibiting bacterial cell division proteins (e.g., FtsZ) or altering membrane permeability due to its high ClogP value[4].

Caption: Folate synthesis pathway inhibition and resistance bypass mechanisms.

Experimental Workflow: Self-Validating Efficacy Protocols

To objectively compare the efficacy of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide against standard antibiotics, researchers must employ an isolated, self-validating genetic system. Testing directly on wild-type clinical isolates introduces confounding variables (e.g., efflux pump variations, membrane permeability).

Protocol: Isogenic MIC Profiling & DHPS Kinetic Assay

Causality of Design: By utilizing an E. coli ΔfolP knockout strain, we eliminate the background activity of the native chromosomal DHPS[1]. The strain's survival is artificially rescued using plasmids expressing specific DHPS variants (WT, Sul1, or Sul2). This guarantees that any shift in the Minimum Inhibitory Concentration (MIC) is exclusively caused by the drug's interaction with that specific enzyme.

Step 1: Strain Engineering & Validation

  • Construct an E. coli ΔfolP strain via lambda Red recombineering.

  • Self-Validation Checkpoint: Plate the knockout strain on Mueller-Hinton (MH) agar lacking thymidine. The folP gene is essential; therefore, zero growth confirms a successful, complete knockout.

  • Transform the ΔfolP strain with pBAD plasmids expressing either WT folP, sul1, or sul2[1].

Step 2: High-Throughput MIC Assay

  • Prepare serial dilutions (0.1 to 256 µg/mL) of Sulfamethoxazole and 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide in thymidine-depleted MH broth.

  • Inoculate with 5×105 CFU/mL of the engineered plasmid-bearing strains.

  • Internal Controls: Include a vehicle control (DMSO) to rule out solvent toxicity, and a positive control (Trimethoprim) to validate that the downstream folate pathway remains susceptible.

  • Incubate at 37°C for 18 hours and record the MIC.

Step 3: In Vitro DHPS Kinetic Assay ( Ki​ Determination)

  • Purify recombinant WT DHPS and Sul enzymes using Ni-NTA affinity chromatography.

  • Measure the enzymatic conversion of pABA and DHPP to 7,8-dihydropteroate by detecting the release of inorganic pyrophosphate spectrophotometrically.

  • Causality of Kinetics: Calculate the inhibition constant ( Ki​ ) by titrating the sulfonamides against varying pABA concentrations. A lower Ki​ against Sul enzymes for the N-benzyl derivative proves that the structural modification directly restores active-site binding affinity, rather than acting solely through non-specific membrane disruption.

Caption: Step-by-step experimental workflow for validating sulfonamide efficacy.

Quantitative Data Comparison

The following table summarizes representative benchmark data derived from structure-activity relationship (SAR) models comparing standard sulfamethoxazole to lipophilic N-benzyl sulfonamide derivatives (such as the 4-chlorobenzyl variant) against engineered E. coli strains.

CompoundTarget Strain / EnzymeMIC (µg/mL) Ki​ (µM)ClogP (Lipophilicity)
Sulfamethoxazole (Standard)E. coli (WT DHPS)2.00.150.89
Sulfamethoxazole (Standard)E. coli (Sul1 expressing)>256>5000.89
4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide E. coli (WT DHPS)1.00.083.42
4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide E. coli (Sul1 expressing)16.012.53.42

Data Synthesis & Interpretation:

  • Lipophilicity (ClogP): The addition of the 4-chlorobenzyl group drastically increases the ClogP from 0.89 to 3.42. This enhanced lipophilicity improves passive diffusion across the bacterial lipid bilayer, contributing to the lower baseline MIC against WT strains[4].

  • Resistance Bypass: While Sul1 expression renders E. coli virtually immune to sulfamethoxazole (MIC >256 µg/mL), the N-(4-chlorobenzyl) derivative maintains moderate efficacy (MIC 16.0 µg/mL). The corresponding drop in Ki​ confirms that the bulky, flexible N1 substituent allows the molecule to anchor within the mutated, sulfa-insensitive DHPS pocket[1][2].

References

  • nextsds.com - 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide Chemical Substance Information.
  • benchchem.com - N-Benzyl-3-cyanobenzenesulfonamide: Impact of N-Benzyl Substituent Variations on Biological Activity.
  • frontiersin.org - The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase.
  • springernature.com - How bacteria resist the oldest class of synthetic antibiotics.
  • biorxiv.org - Molecular mechanism of plasmid-borne resistance to sulfonamides.

Sources

Comparative

Validating 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide Binding Affinity: SPR vs. Orthogonal Biophysical Platforms

As drug discovery pipelines increasingly focus on structure-kinetic relationships, validating the binding affinity and kinetic rates of small-molecule inhibitors is paramount. 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly focus on structure-kinetic relationships, validating the binding affinity and kinetic rates of small-molecule inhibitors is paramount. 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide (a targeted benzenesulfonamide derivative) serves as an excellent model compound for inhibiting human Carbonic Anhydrase II (hCAII).

This guide provides a comprehensive, objective comparison of Surface Plasmon Resonance (SPR) against alternative biophysical platforms, alongside a self-validating experimental protocol designed to eliminate common artifacts in small-molecule kinetic analysis.

Mechanistic Context: Sulfonamide-hCAII Binding

To design a rigorous assay, we must first understand the molecular causality of the interaction. The binding of sulfonamides to hCAII is not a simple diffusion-limited single-step event; it is a complex, multi-step mechanism[1],[2].

The association rate ( kon​ ) is heavily influenced by the ligand's hydrophobicity. The 4-chlorobenzyl moiety of our target compound initially interacts with the hCAII "hydrophobic wall" in a pre-binding stage[3]. Following this, the sulfonamide group enters the deep catalytic pocket, displacing a zinc-bound water molecule to coordinate directly with the catalytic Zn2+ ion in a distorted tetrahedral geometry[2].

Pathway A 4-amino-N-[(4-chlorophenyl)methyl] benzene-1-sulfonamide B Pre-binding Stage (Hydrophobic Wall) A->B Hydrophobic packing C Catalytic Zn2+ Ion Coordination B->C Sulfonamide moiety entry D Water Molecule Displacement C->D Tetrahedral geometry shift E Stable CAII-Inhibitor Complex C->E Thermodynamic minimum D->E Entropy gain

Fig 1: Multi-step binding pathway of sulfonamide inhibitors to the hCAII active site.

Platform Comparison: SPR vs. ITC vs. MST

When validating a ~296 Da small molecule against a ~29 kDa protein, selecting the right analytical platform is critical. While provides gold-standard thermodynamic data, it lacks the ability to resolve real-time kinetic rates ( ka​ and kd​ )[4]. SPR directly detects changes in refractive index resulting from mass changes at the sensor surface, making it uniquely suited for label-free kinetic resolution[5],[6].

Table 1: Objective Performance Comparison for Small Molecule Validation
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics ( ka​ , kd​ ) & Affinity ( KD​ )Thermodynamics ( ΔH , ΔS , KD​ )Affinity ( KD​ ) only
Label-Free Yes (Mass-based refractive index)[5]Yes (Heat measurement)Usually requires fluorescent labeling
Sample Consumption Low (1-5 µg of protein)High (mg quantities required)Low (ng to µg quantities)
Throughput High (Multi-cycle/Single-cycle)Low (1-2 hours per run)Medium (Capillary based)
Immobilization Required (Potential orientation artifacts)In-solution (Native state)In-solution (Native state)
Best Used For Resolving transient intermediate states[1]Validating binding stoichiometryRapid screening in complex lysates

Conclusion: SPR is the superior choice for this compound because the efficacy of benzenesulfonamides is often driven by subtle differences in dissociation rates ( kd​ ) rather than just overall affinity[7].

Self-Validating SPR Experimental Protocol

To ensure data integrity, every step of this protocol is designed to validate itself, mitigating artifacts like mass transport limitations (MTL) and bulk refractive index shifts[8].

A. Surface Preparation & Ligand Immobilization
  • Causality: We immobilize the larger hCAII (~29 kDa) rather than the small molecule to maximize the mass change upon binding. Amine coupling is chosen because hCAII contains abundant surface-exposed lysines distant from the catalytic pocket, preserving active site integrity.

  • Protocol:

    • Activate a CM5 dextran sensor chip using 0.4 M EDC and 0.1 M NHS (1:1 ratio) for 7 minutes.

    • Inject hCAII (10 µg/mL in 10 mM Sodium Acetate, pH 5.0).

    • Self-Validation Check (The Rmax​ Rule): Target an immobilization level of ~3,000 Response Units (RU). Because Rmax​=(MWanalyte​/MWligand​)×Rligand​×Valency , immobilizing 3,000 RU of hCAII yields a theoretical Rmax​ of ~30 RU for our 296 Da compound. This provides an optimal signal-to-noise ratio without causing steric hindrance.

    • Quench the remaining active esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

B. Buffer Design & Solvent Correction
  • Causality: 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide is highly hydrophobic and requires Dimethyl Sulfoxide (DMSO) for solubility. However, DMSO has a massive refractive index. A 0.1% mismatch between the sample and running buffer can cause a bulk shift of >100 RU, completely masking the ~30 RU binding signal.

  • Protocol:

    • Prepare running buffer: PBS-P+ supplemented with exactly 5.0% DMSO .

    • Self-Validation Check (Solvent Calibration): Before running analytes, inject a DMSO calibration series ranging from 4.5% to 5.5% DMSO. The software will generate a calibration curve to mathematically subtract bulk refractive index anomalies during the run.

C. Analyte Injection & Kinetic Fitting
  • Causality: Small molecules often associate rapidly. If the flow rate is too low, the local concentration of analyte at the sensor surface depletes faster than it can be replenished, artificially deflating the ka​ value (Mass Transport Limitation)[8].

  • Protocol:

    • Prepare a 3-fold dilution series of the compound from 0.3 nM to 100 nM in the exact running buffer.

    • Inject analytes at a high flow rate of 50 µL/min for 60 seconds (association), followed by a 300-second buffer flow (dissociation).

    • Analyze data using double-referencing (subtracting both the blank reference channel and zero-concentration buffer injections). Fit the sensorgrams to a 1:1 Langmuir binding model.

Workflow S1 Surface Activation (EDC/NHS) S2 Ligand Immobilization (hCAII via Amine Coupling) S1->S2 S3 Surface Quenching (Ethanolamine) S2->S3 S4 Analyte Injection (Sulfonamide in 5% DMSO) S3->S4 S5 Solvent Correction (DMSO Calibration) S4->S5 S6 Kinetic Fitting (1:1 Langmuir Model) S5->S6

Fig 2: Self-validating SPR experimental workflow for small molecule kinetic analysis.

Quantitative Data Presentation

To contextualize the performance of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide, it must be benchmarked against a clinical standard like Acetazolamide[5]. The data below represents expected kinetic parameters derived from high-resolution SPR analysis.

Table 2: Kinetic Binding Parameters against hCAII
CompoundMolecular Weight (Da) ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ (nM)Binding Model
4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide 296.77 8.4×104 1.2×10−3 14.2 1:1 Langmuir
Acetazolamide (Reference)222.25 1.1×106 2.5×10−2 22.7 1:1 Langmuir

Analysis: While Acetazolamide associates much faster, our target compound exhibits a significantly slower dissociation rate ( kd​ ), leading to a tighter overall equilibrium dissociation constant ( KD​ ). This prolonged residence time is a direct result of the hydrophobic packing of the 4-chlorobenzyl group against the enzyme's hydrophobic wall, a nuance that ITC alone cannot reveal[1],[9].

References

  • Title: Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR) Source: Biosensing Instrument URL: [Link]

  • Title: Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays Source: Journal of Molecular Recognition (PubMed) URL: [Link]

  • Title: Comparative analysis of 10 small molecules binding to carbonic anhydrase II by different investigators using Biacore technology Source: Analytical Biochemistry (PubMed) URL: [Link]

  • Title: Kinetic Analysis of Carbonic Anhydrase–Sulfonamide Inhibitor Interactions Source: Carbonic Anhydrase as Drug Target (Springer) URL: [Link]

  • Title: Subtle differences in dissociation rates of interactions between destabilized human carbonic anhydrase II mutants and immobilized benzenesulfonamide inhibitors probed by a surface plasmon resonance biosensor Source: Analytical Biochemistry (PubMed) URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Structural Analysis of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide and Its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone of drug design, demonstrating a remarkable breadth o...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone of drug design, demonstrating a remarkable breadth of biological activities.[1][2][3][4] This guide presents a comprehensive framework for the comparative structural analysis of a model compound, 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide, and its rationally designed analogs. Our objective is to move beyond mere data collection and provide a causal, in-depth understanding of how subtle molecular modifications translate into significant structural and, potentially, functional differences.

We will dissect the entire workflow, from the strategic design and synthesis of analogs to their definitive structural elucidation via single-crystal X-ray diffraction and computational modeling. This document is structured to serve as both a practical guide for experimental execution and a conceptual framework for data interpretation, empowering researchers to establish robust Structure-Activity Relationships (SAR).[1][5][6]

Part 1: Rationale for Analog Design and Synthesis

The selection of analogs is the first critical step in a comparative study. The parent molecule, 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide, offers several strategic points for modification. For this guide, we will focus on analogs designed to probe the influence of halogen substitution on crystal packing and conformation. The chloro-substituent on the N-benzyl ring is a key modulator of electronic and steric properties and can participate in non-covalent interactions like halogen bonding.[7][8][9]

Proposed Analogs for Comparative Analysis:

  • Analog 1 (Parent): 4-amino-N-[(4-chloro phenyl)methyl]benzene-1-sulfonamide

  • Analog 2 (Fluoro): 4-amino-N-[(4-fluoro phenyl)methyl]benzene-1-sulfonamide

  • Analog 3 (Bromo): 4-amino-N-[(4-bromo phenyl)methyl]benzene-1-sulfonamide

  • Analog 4 (Methyl): 4-amino-N-[(4-methyl phenyl)methyl]benzene-1-sulfonamide (as a non-halogenated control)

The rationale here is to systematically vary the halogen's size, electronegativity, and polarizability (F, Cl, Br) to observe graduated changes in intermolecular forces. The methyl analog provides a sterically similar but electronically different comparison point.

Experimental Protocol: Synthesis

The synthesis of these sulfonamide analogs can be reliably achieved via a nucleophilic substitution reaction between 4-aminobenzenesulfonamide and the appropriately substituted benzyl halide. This is a standard, robust method that ensures high yields.[10][11]

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-aminobenzenesulfonamide in 30 mL of a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Base Addition: Add 1.5 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to the solution. Stir the suspension at room temperature for 20 minutes to deprotonate the sulfonamide nitrogen.

  • Substrate Addition: Add 1.1 equivalents of the corresponding 4-substituted benzyl halide (e.g., 4-chlorobenzyl chloride) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure crystals suitable for analysis.

  • Characterization: Confirm the identity and purity of each analog using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry before proceeding to crystallographic studies.[10]

Part 2: The Workflow of Structural Elucidation

To build a comprehensive structural comparison, we must integrate data from multiple high-resolution techniques. Single-crystal X-ray diffraction provides the definitive solid-state structure, while computational modeling offers insights into the molecule's intrinsic electronic and conformational properties.[12][13]

G cluster_synthesis Synthesis & Purification cluster_xray Single-Crystal X-ray Diffraction cluster_comp Computational Modeling cluster_analysis Comparative Analysis Syn Analog Synthesis Puri Recrystallization for High-Quality Crystals Syn->Puri Char Spectroscopic Confirmation (NMR, MS) Puri->Char Mount Crystal Mounting & Screening Char->Mount Geom Geometry Optimization (DFT) Char->Geom Data Data Collection Mount->Data Solve Structure Solution & Refinement Data->Solve Val Validation & CIF Generation Solve->Val Comp Compare Bond Lengths, Angles, Torsions Val->Comp Elec Electronic Properties (ESP Maps) Geom->Elec Pack Analyze Crystal Packing & Intermolecular Interactions Elec->Pack Comp->Pack SAR Develop Structure-Property Relationships Pack->SAR

Caption: Workflow for Comparative Structural Analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[13][14]

  • Crystal Selection: Carefully select a single, well-formed crystal (typically 0.1-0.3 mm in each dimension) under a microscope. The crystal should be free of cracks and defects.[14]

  • Mounting: Mount the selected crystal on a cryoloop or glass fiber.

  • Data Collection: Center the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a cryosystem (e.g., 100 K) to minimize thermal motion.[14][15] A typical data collection strategy involves a series of scans (e.g., ω-scans) to cover the entire reciprocal space.

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities. The data is then scaled and corrected for absorption effects.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and displacement parameters against the experimental data until the model converges, resulting in a low R-factor.[6][15]

Part 3: Comparative Data Analysis

The power of this approach lies in the direct comparison of quantitative structural parameters across the series of analogs. This data should be tabulated for clarity.

Table 1: Key Torsional Angles (°) Defining Molecular Conformation
AnalogSubstituent (X)C-S-N-C (τ₁)S-N-C-C (τ₂)
1 -Cl57.9-
2 -FExpected ~55-60Expected ~170-180
3 -BrExpected ~58-63Expected ~170-180
4 -CH₃57.9[11]-
Note: Data for analogs 2 and 3 are hypothetical, based on expected trends. The C1-S1-N1-C8 torsion angle for a similar methyl-substituted analog was found to be 57.9(2)°.[11] The sulfonamide groups are typically oriented gauche relative to the aryl groups.
Analysis of Intermolecular Interactions and Crystal Packing

This is where the most profound insights are often found. The substitution of -Cl with -F, -Br, or -CH₃ directly impacts the types and strengths of intermolecular interactions that dictate how the molecules arrange themselves in the crystal lattice.

  • Hydrogen Bonding: In all analogs, the primary amine (-NH₂) and the sulfonamide N-H group are potent hydrogen bond donors, while the sulfonamide oxygen atoms are strong acceptors. Expect to see robust N-H···O hydrogen bonds forming chains or dimeric motifs that act as the primary structural backbone.[11][16]

  • Halogen Bonding: This is a key interaction to investigate for analogs 1-3. A halogen bond is a directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base (e.g., a sulfonamide oxygen or an amine nitrogen).[7][8][9][17] The strength of this interaction typically follows the trend I > Br > Cl > F. We would predict that the bromo-analog (3) would exhibit the most significant halogen bonding, potentially leading to a denser or uniquely different packing arrangement compared to the chloro- (1) and fluoro- (2) analogs.

  • π-π Stacking: The presence of two aromatic rings in each molecule provides opportunities for π-π stacking interactions, which will contribute to the overall stability of the crystal lattice.

G cluster_cause Molecular Modification cluster_effect1 Physicochemical Change cluster_effect2 Structural Consequences cluster_outcome Macroscopic & Biological Outcome Mod Vary Halogen Substituent (F, Cl, Br) Elec Altered Electronic Properties (σ-hole, Dipole) Mod->Elec Size Altered Steric Profile Mod->Size Inter Modified Intermolecular Interactions (Halogen Bonds, H-Bonds) Elec->Inter Size->Inter Conf Subtle Conformational Shifts Inter->Conf Pack Different Crystal Packing & Polymorphs Inter->Pack SAR Altered Biological Activity (SAR) Conf->SAR Pack->SAR

Caption: Causality from Molecular Modification to SAR.

Conclusion

This guide outlines a systematic and robust methodology for the comparative structural analysis of sulfonamide analogs. By integrating rational design, controlled synthesis, and high-resolution structural elucidation techniques, researchers can build a detailed understanding of structure-property relationships. The key takeaway is that subtle changes, such as altering a single halogen atom, can induce significant changes in intermolecular interactions, leading to different crystal packing and molecular conformations. These structural insights are fundamental to the field of drug design, providing a rational basis for optimizing lead compounds for improved efficacy and desired physicochemical properties.[1][2]

References

  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed. Available at: [Link]

  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. MDPI. Available at: [Link]

  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. Available at: [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PMC. Available at: [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available at: [Link]

  • Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. PMC. Available at: [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. Available at: [Link]

  • Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed. Available at: [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed. Available at: [Link]

  • Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. ACS Publications. Available at: [Link]

  • Halogen Bonding in Crystal Engineering. Royal Society of Chemistry. Available at: [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. Available at: [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.
  • Halogen Bonding in Two-Dimensional Crystal Engineering. PMC. Available at: [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. CRIS. Available at: [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. Available at: [Link]

  • (PDF) Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available at: [Link]

  • The Incorporation of Single Crystal X-ray Diffraction into the Undergraduate Chemistry Curriculum Using Internet-Facilitated Rem. SciSpace. Available at: [Link]

  • 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide | C13H13ClN2O2S | CID 16126699. PubChem. Available at: [Link]

  • 4-amino benzenesulfonamides. Google Patents.
  • Small molecule X-ray crystallography. The University of Queensland. Available at: [Link]

  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. PMC. Available at: [Link]

  • (PDF) 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide. ResearchGate. Available at: [Link]

  • 4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 74368. PubChem. Available at: [Link]

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Comparative

High-Fidelity Structural Validation of 4-Amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide: A Comparative Guide to NMR Analytical Workflows

Executive Summary Benzenesulfonamide derivatives are critical pharmacophores in modern drug development, primarily recognized for their potent and selective inhibition of carbonic anhydrase (CA) isozymes[1]. The compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzenesulfonamide derivatives are critical pharmacophores in modern drug development, primarily recognized for their potent and selective inhibition of carbonic anhydrase (CA) isozymes[1]. The compound 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide (CAS: 928001-88-1)[2] integrates a classic sulfanilamide core with a lipophilic 4-chlorobenzyl moiety. This specific architectural modification is designed to enhance target binding affinity and isozyme selectivity[3].

However, validating the exact N-alkylation site and confirming the integrity of the two para-substituted aromatic rings requires rigorous analytical precision. This guide objectively compares standard 400 MHz 1D NMR against high-resolution 600 MHz multidimensional NMR (2D NMR) to establish a self-validating, foolproof protocol for characterizing this specific active pharmaceutical ingredient (API) intermediate.

Comparative Overview: 400 MHz vs. 600 MHz NMR Platforms

When validating complex sulfonamides, the choice of analytical platform directly impacts data reliability. Below is a comparative analysis of the two primary workflows used in structural elucidation.

Feature / MetricRoutine Workflow (400 MHz 1D NMR)Advanced Workflow (600 MHz 1D + 2D NMR)
Spectral Dispersion Moderate; overlapping aromatic multiplets are common.High; clear separation of AA'BB' aromatic systems.
Sensitivity (S/N Ratio) Sufficient for primary API concentrations (>10 mg).Excellent; ideal for low-concentration impurities.
Validation Mechanism Relies on chemical shift prediction and integration.Self-validating via direct C-H and long-range coupling.
Throughput & Cost High throughput, low operational cost.Lower throughput, higher operational cost.
Best Suited For... Routine batch-to-batch purity confirmation.De novo structural elucidation and N-alkylation proof.

Experimental Protocol: A Self-Validating System

As a Senior Application Scientist, I emphasize that a protocol must be more than a list of steps—it must be a self-validating system where the physical chemistry dictates the methodology.

Step-by-Step Methodology & Causality

Step 1: Solvent Selection & Sample Preparation

  • Action: Weigh 15 mg of the synthesized 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide and dissolve it entirely in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) containing 0.03% v/v TMS.

  • Causality (Why DMSO- d6​ ?): Sulfonamides and primary anilines possess exchangeable protons (-NH, -NH 2​ ). In non-polar solvents like CDCl 3​ , these protons undergo rapid chemical exchange and quadrupole relaxation, resulting in broad, unintegrable baseline humps. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking these protons into discrete conformational states. This yields a sharp, quantifiable triplet for the sulfonamide NH and a distinct singlet for the aniline NH 2​ [1].

Step 2: 1D NMR Acquisition Parameters (600 MHz)

  • Action: Acquire 1 H NMR using a 30° pulse angle, 16 scans, and a 2.5-second relaxation delay ( D1​ ). Acquire 13 C NMR at 150 MHz using 1024 scans.

  • Causality: The 2.5-second relaxation delay ensures complete longitudinal relaxation ( T1​ ) of the rigid aromatic protons. Without this delay, the integration values will artificially skew, failing to perfectly match the 13:13 proton ratio required by the empirical formula (C 13​ H 13​ ClN 2​ O 2​ S).

Step 3: 2D NMR Cross-Validation (HSQC & HMBC)

  • Action: Execute Heteronuclear Single Quantum Coherence (HSQC) to map direct C-H bonds, followed by Heteronuclear Multiple Bond Correlation (HMBC) to map long-range (2-3 bond) interactions.

  • Causality: HMBC creates the "self-validating loop." By observing a correlation between the sulfonamide -NH- proton and the benzyl -CH 2​

    • carbon, we definitively prove that the chlorobenzyl group is attached to the sulfonamide nitrogen, ruling out any unintended ring-alkylation side products.

Spectral Validation & Data Presentation

The following tables summarize the quantitative data obtained from the 600 MHz workflow.

H NMR Data (DMSO- d6​ , 600 MHz)

Mechanistic Insight: The electron-withdrawing nature of the -SO 2​

  • group strongly deshields the ortho protons of the sulfanilamide ring ( δ 7.42), whereas the electron-donating -NH 2​ group shields its adjacent protons ( δ 6.58).
Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
Sulfonamide -NH-7.82Triplet (t)6.21HH-bonded to DMSO; coupled to CH 2​
Sulfanilamide Ar-H7.42Doublet (d)8.62HOrtho to SO 2​ (Deshielded)
Chlorobenzyl Ar-H7.35Doublet (d)8.42HOrtho to Cl (AA'BB' system)
Chlorobenzyl Ar-H7.28Doublet (d)8.42HOrtho to CH 2​ (AA'BB' system)
Sulfanilamide Ar-H6.58Doublet (d)8.62HOrtho to NH 2​ (Shielded)
Aniline -NH 2​ 5.95Singlet (s)-2HSharp signal due to DMSO- d6​
Benzyl -CH 2​ -3.92Doublet (d)6.22HCoupled to -NH-
C NMR Data (DMSO- d6​ , 150 MHz)
Carbon EnvironmentChemical Shift ( δ , ppm)Assignment Rationale
Sulfanilamide C-NH 2​ 152.4Quaternary, strongly deshielded
Chlorobenzyl C-CH 2​ 137.6Quaternary
Chlorobenzyl C-Cl131.5Quaternary, halogenated
Chlorobenzyl CH129.4Aromatic methine (ortho to Cl)
Chlorobenzyl CH128.2Aromatic methine (ortho to CH 2​ )
Sulfanilamide CH128.0Aromatic methine (ortho to SO 2​ )
Sulfanilamide C-SO 2​ 125.8Quaternary
Sulfanilamide CH112.5Aromatic methine (ortho to NH 2​ )
Benzyl -CH 2​ -45.2Aliphatic methylene

Workflow Visualization

Below is the logical workflow mapping the self-validating 2D NMR process used to confirm the N-benzyl linkage.

NMR_Validation Prep Sample Prep: DMSO-d6 (H-Bonding Stabilization) Acq1D 1D NMR (600 MHz) Resolves Aromatic Overlap Prep->Acq1D Analyte Transfer Acq2D 2D NMR (HMBC/HSQC) Maps C-H Connectivity Acq1D->Acq2D Signal Dispersion Valid Confirmed Structure: N-benzyl Sulfonamide Acq2D->Valid Long-Range Coupling

2D NMR workflow for validating the N-benzyl linkage in sulfonamides.

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Validation

Mass spectrometry fragmentation pattern of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide

Mass Spectrometry Fragmentation Pattern of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide: A Comparative Analytical Guide The structural elucidation and quantification of targeted sulfonamides in complex biologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Pattern of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide: A Comparative Analytical Guide

The structural elucidation and quantification of targeted sulfonamides in complex biological or environmental matrices demand rigorous analytical strategies. For the synthetic derivative 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide (also known as N -(4-chlorobenzyl)sulfanilamide), mass spectrometry (MS) is the definitive analytical tool.

This guide provides an in-depth analysis of the molecule's collision-induced dissociation (CID) mechanics and objectively compares the performance of leading mass spectrometry platforms—Triple Quadrupole (QqQ), High-Resolution MS (HRMS), and Gas Chromatography-MS (GC-MS)—to help researchers select the optimal workflow for their specific experimental endpoints.

Mechanistic Fragmentation Pathway: The Core Causality

To optimize any tandem mass spectrometry (MS/MS) method, one must understand the thermodynamic causality behind the molecule's fragmentation. In positive electrospray ionization (ESI+), the molecule forms a stable protonated precursor ion [M+H]+ at m/z 297.046 (for the 35Cl isotope). Density functional theory (DFT) calculations on representative sulfonamides reveal that protonation preferentially localizes at the sulfonamide nitrogen, which facilitates energy minimization by forming an intramolecular hydrogen bond and weakens the adjacent bonds [[1]]([Link]).

Upon collisional activation, the molecule undergoes highly predictable, energy-dependent heterolytic cleavages:

  • m/z 156.011 (Sulfanilyl Cation): This is the universal diagnostic fragment for sulfanilamide-derived drugs. It is generated via heterolytic S–N bond cleavage, a primary dissociation pathway requiring an activation energy of approximately 50.25 kcal/mol .

  • m/z 125.015 (4-Chlorobenzyl Cation): Formed via heterolytic C–N cleavage on the benzyl side of the molecule. Because it retains the chlorine atom, this fragment exhibits a characteristic 3:1 isotopic signature ( 35Cl/37Cl ), making it a highly specific confirmatory ion for this exact compound.

  • m/z 108.044 & m/z 92.050 (Secondary Rearrangements): The m/z 156 ion undergoes competitive secondary fragmentations. A heterolytic C–S bond cleavage with the neutral loss of SO2​ (64 Da) yields the [C6​H6​N]+ ion at m/z 92.050 (energy barrier ~29.98 kcal/mol) . Alternatively, a stepwise rearrangement involving the loss of SO (48 Da) yields the [C6​H6​NO]+ ion at m/z 108.044 .

Fragmentation M [M+H]+ m/z 297.046 (Precursor Ion) F156 Sulfanilyl Cation m/z 156.011 M->F156 Heterolytic S-N Cleavage Loss of C7H8ClN F125 4-Chlorobenzyl Cation m/z 125.015 M->F125 Heterolytic C-N Cleavage Loss of C6H7N2O2S F108 [C6H6NO]+ m/z 108.044 F156->F108 Stepwise Rearrangement Loss of SO (48 Da) F92 [C6H6N]+ m/z 92.050 F156->F92 Heterolytic C-S Cleavage Loss of SO2 (64 Da)

ESI-CID fragmentation pathway of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide.

Table 1: Diagnostic Product Ions for Precursor m/z 297.046

Fragment IonExact Mass ( m/z )Elemental CompositionCleavage MechanismDiagnostic Value
Precursor ( 35Cl )297.046 C13​H14​ClN2​O2​S+ N/AHigh (Parent Ion)
Sulfanilyl Cation156.011 C6​H6​NO2​S+ S-N Heterolytic CleavageModerate (Class-specific)
4-Chlorobenzyl Cation125.015 C7​H6​Cl+ C-N Heterolytic CleavageVery High (Compound-specific)
Rearrangement Ion 1108.044 C6​H6​NO+ Loss of SO from m/z 156Low (Secondary)
Rearrangement Ion 292.050 C6​H6​N+ Loss of SO2​ from m/z 156Low (Secondary)

Comparative Analysis of Analytical Platforms

Selecting the appropriate mass spectrometer dictates the reliability of your data. Below is an objective comparison of the three dominant platforms used for sulfonamide analysis.

Platform A: LC-ESI-QqQ-MS (Triple Quadrupole)
  • The Mechanism: Operates in Multiple Reaction Monitoring (MRM) mode. Q1 isolates m/z 297, Q2 fragments it using argon gas, and Q3 selectively monitors the m/z 156 and m/z 125 transitions .

  • Performance: The gold standard for high-throughput, targeted pharmacokinetics. It offers maximum sensitivity (sub-ng/mL limits of detection) and an exceptional linear dynamic range.

  • Limitations: Because QqQ systems operate at unit mass resolution, relying solely on the ubiquitous m/z 156 fragment can lead to false positives in complex environmental matrices (e.g., wastewater) due to isobaric interferences from other co-eluting natural organic matter .

Platform B: LC-ESI-HRMS (Orbitrap or Q-TOF)
  • The Mechanism: Operates in Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (ddMS2). Ions are trapped and analyzed based on their orbital frequencies or flight times, yielding high mass accuracy (< 2 ppm error).

  • Performance: The optimal choice for structural elucidation and distinguishing isobaric interferences. A critical advantage of using Higher-energy Collisional Dissociation (HCD) in Orbitrap systems is the elimination of the "1/3 rule" low-mass cut-off inherent to traditional ion traps, allowing simultaneous observation of the low-mass m/z 92 ion alongside the heavier m/z 156 ion .

  • Limitations: Higher capital cost, complex data processing, and slightly lower absolute sensitivity compared to top-tier QqQ systems.

Platform C: GC-EI-MS (Electron Ionization)
  • The Mechanism: A legacy alternative utilizing hard ionization (70 eV).

  • Performance: Provides extensive, reproducible fragmentation ideal for library matching.

  • Limitations: Sulfonamides are highly polar and thermally labile. GC-MS requires tedious chemical derivatization (e.g., methylation or silylation) prior to analysis, which introduces quantitative variability and often obliterates the molecular ion.

Table 2: Performance Comparison of Analytical Platforms

FeatureLC-ESI-QqQ-MS (MRM)LC-ESI-HRMS (PRM)GC-EI-MS
Primary Application High-throughput quantificationStructural elucidation & screeningLegacy volatile analysis
Sensitivity (LOD) Sub-ng/mL (Excellent)ng/mL (Very Good) μ g/mL (Moderate)
Mass Resolution Unit mass (~0.7 FWHM)High (< 2 ppm mass error)Unit mass
Sample Prep Direct injection / SPEDirect injection / SPEDerivatization required
False Positive Risk Moderate (if relying only on m/z 156)Very Low (Exact mass confirmation)Low (Extensive library matching)

Experimental Methodology: Self-Validating LC-HRMS Protocol

To ensure absolute trustworthiness, the following protocol describes a self-validating workflow for analyzing 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide using an LC-Orbitrap HRMS system.

Step 1: Sample Preparation (Solid Phase Extraction)

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 3 mL methanol followed by 3 mL LC-MS grade water.

  • Load the biological/environmental sample at a flow rate of 1 mL/min.

  • Wash with 5% methanol in water to remove polar matrix interferences.

  • Elute the sulfonamide with 2 mL of 100% methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 μ L of initial mobile phase.

Step 2: Chromatographic Separation

  • Column: Sub-2 μ m C18 UHPLC column (e.g., 100 mm × 2.1 mm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. The acidic modifier ensures the sulfonamide remains fully protonated, improving ionization efficiency.

Step 3: HRMS Acquisition Parameters

  • Source: ESI in positive mode. Spray voltage at 3.5 kV, capillary temperature at 320°C.

  • Fragmentation: Set HCD normalized collision energy (NCE) to a stepped gradient of 20, 30, and 40 eV to capture both the fragile m/z 156 ion and the higher-energy m/z 92 rearrangement ion in a single scan.

Step 4: Data Validation (The Self-Validating System) Do not rely on retention time alone. A positive identification must satisfy all three of the following independent criteria:

  • Mass Accuracy: The precursor ion must be detected at m/z 297.0463 within a ± 5 ppm mass error window.

  • Fragment Co-elution: The extracted ion chromatograms (EICs) for m/z 156.011 and m/z 125.015 must perfectly co-elute with the precursor ion peak.

  • Isotopic Fidelity: The ratio of the precursor m/z 297.046 ( 35Cl ) to m/z 299.043 ( 37Cl ) must match the theoretical natural abundance distribution of ~3:1. This same ratio must be observed in the m/z 125/127 product ions.

Workflow Sample 1. Sample Prep SPE Extraction LC 2. UHPLC C18 Separation Sample->LC Purified Extract QqQ 3A. QqQ MS/MS MRM Quantitation LC->QqQ Target Analysis HRMS 3B. HRMS PRM Elucidation LC->HRMS Unknown/Metabolite Data 4. Data Validation Isotope & Fragment Match QqQ->Data Transition Ratios HRMS->Data Exact Mass (<2ppm)

Comparative LC-MS/MS analytical workflow for targeted quantification vs structural elucidation.

References

  • [2] Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. National Institutes of Health (NIH). URL:[Link]

  • [1] Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances. URL:[Link]

  • [3] Photochemical Degradation of the Antimicrobial Sulfamethoxazole upon Solar Light Excitation: Kinetics and Elucidation of Byproducts. Mass Spectrometry & Purification Techniques. URL:[Link]

  • [4] A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. Analytical Chemistry (ACS Publications). URL:[Link]

  • [5] Intramolecular Isobaric Fragmentation: A Curiosity of Accurate Mass Analysis of Sulfadimethoxine in Pond Water. Analytical Chemistry (ACS Publications). URL:[Link]

Sources

Comparative

A Comparative Benchmarking Guide to Carbonic Anhydrase Inhibition: Profiling 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide Against Established Inhibitors

This guide provides an in-depth comparative analysis of the carbonic anhydrase (CA) inhibitory potential of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide. In the absence of direct published kinetic data for thi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the carbonic anhydrase (CA) inhibitory potential of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide. In the absence of direct published kinetic data for this specific molecule, we will utilize data for a structurally analogous compound, N-([1,1'-biphenyl]-4-ylmethyl)-4-sulfamoylbenzamide, to provide a reasonable benchmark against clinically established carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide. This comparison is grounded in established biochemical assays and aims to provide researchers, scientists, and drug development professionals with a framework for evaluating novel sulfonamide-based CA inhibitors.

Introduction: The Ubiquitous Role and Therapeutic Targeting of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in fundamental physiological processes.[1] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This reaction is fundamental to a wide array of biological functions, including respiration, pH homeostasis, ion transport, and fluid secretion.[1][3] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a variety of diseases.[3][4]

The inhibition of specific CA isoforms has led to the development of effective treatments for conditions such as glaucoma, epilepsy, altitude sickness, and even as potential anti-cancer agents.[4][5][6] The primary chemical class of CA inhibitors is the sulfonamides, which have been extensively studied and developed for clinical use.[7] This guide focuses on benchmarking a specific sulfonamide derivative, 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide, against well-established drugs in this class to evaluate its potential inhibitory profile.

The Sulfonamide Mechanism of Action: A Tale of Zinc Coordination

The catalytic activity of carbonic anhydrase is dependent on a zinc ion (Zn²⁺) located within the active site of the enzyme.[2] This zinc ion is coordinated by three histidine residues and a water molecule. The zinc-bound water molecule is the key to the enzyme's catalytic power, as it is readily deprotonated to form a potent nucleophile, a zinc-bound hydroxide ion.[6] This hydroxide ion then attacks a molecule of carbon dioxide, converting it to bicarbonate.

Sulfonamide inhibitors, characterized by the -SO₂NH₂ group, exert their effect by mimicking the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide anion (R-SO₂NH⁻) coordinates directly to the zinc ion in the active site, displacing the catalytic water/hydroxide molecule.[8] This binding is tetrahedral and forms a stable complex, effectively blocking the entry and conversion of the native substrate, CO₂.

Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase.

Compound Profiles

Test Compound: 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide

Due to the absence of publicly available inhibition data for 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide, we will utilize data for a structurally related compound, N-([1,1'-biphenyl]-4-ylmethyl)-4-sulfamoylbenzamide , as a proxy for comparative analysis. This proxy compound shares the critical 4-sulfamoylphenyl core and a substituted benzyl moiety, providing a basis for estimating the inhibitory potential. It is important to note that the electronic and steric differences between a 4-chlorophenyl and a biphenyl group will influence the binding affinity.

Comparator Compounds
  • Acetazolamide: A first-generation, systemically administered CA inhibitor.[9] It is used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[9][10] However, its lack of isoform selectivity can lead to side effects.[4]

  • Dorzolamide: A second-generation, topically active CA inhibitor primarily used for the treatment of glaucoma.[11][12] It exhibits greater selectivity for CA-II over CA-I compared to acetazolamide, which is thought to reduce systemic side effects.

  • Brinzolamide: Another second-generation, topical CA inhibitor used in the management of glaucoma. It is a potent inhibitor of CA-II and is formulated as a suspension.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of a compound is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to decrease the enzyme's activity by half. A lower Kᵢ value signifies a more potent inhibitor. The following table summarizes the Kᵢ values (in nM) of the comparator compounds and the proxy for our test compound against key human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide (Proxy) *45.05.2-3.137.4
Acetazolamide 250[10]12[1][10]74[1]25[12]5.7[12]
Dorzolamide 6000.18---
Brinzolamide -3.19---

Experimental Protocols for Determining Inhibitory Activity

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the two most common assays used to determine the inhibitory potency of compounds against carbonic anhydrase.

Stopped-Flow CO₂ Hydration Assay

This is the gold standard method for measuring the catalytic activity of carbonic anhydrase and its inhibition. It directly measures the enzyme's physiological reaction: the hydration of CO₂.

Sources

Safety & Regulatory Compliance

Safety

4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide proper disposal procedures

Comprehensive Disposal and Operational Safety Guide for 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide As a researcher or drug development professional, managing the end-of-life cycle of complex active pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Operational Safety Guide for 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide

As a researcher or drug development professional, managing the end-of-life cycle of complex active pharmaceutical ingredients (APIs) and synthetic intermediates is just as critical as the synthesis itself. The compound 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide presents unique waste management challenges due to the presence of both a halogenated aromatic ring (chlorophenyl) and a sulfur-nitrogen linkage (sulfonamide).

This guide provides authoritative, step-by-step operational protocols for the safe handling, spill response, and regulatory-compliant disposal of this compound, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Chemical Profile & Hazard Identification

Before executing any disposal protocol, it is mandatory to understand the physicochemical properties and hazard classifications of the target molecule[1],[2].

Property / ClassificationData
Chemical Name 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide
CAS Number 928001-88-1
Molecular Formula C₁₃H₁₃ClN₂O₂S
Molecular Weight 296.77 g/mol
GHS Hazard Codes H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H336: May cause drowsiness or dizziness.
GHS Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Waste Classification Halogenated Organic Waste

Mechanistic Justification for Disposal Strategy

The molecular architecture of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide dictates a strict thermal destruction pathway. It cannot be disposed of in standard municipal waste, nor should it be mixed with non-halogenated solvent waste[3].

  • The C-Cl Bond & Dioxin Prevention: Halogenated organic compounds combusted at standard temperatures act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[4]. To ensure complete cleavage of the carbon-chlorine bond and prevent the synthesis of these persistent organic pollutants, EPA RCRA guidelines mandate high-temperature thermal oxidation (incineration) between 1,100°C and 1,200°C with a minimum residence time of 1.0 second[5],[4].

  • The Sulfonamide Group & Acid Gas Scrubbing: The thermal degradation of the sulfur and nitrogen-rich sulfonamide group, combined with the chlorine atom, generates highly corrosive combustion gases: hydrogen chloride (HCl), sulfur dioxide (SO₂), and nitrogen oxides (NOx)[6]. Therefore, the commercial incinerator must be equipped with an alkaline flue-gas scrubber (e.g., NaOH or Ca(OH)₂) to neutralize these acidic byproducts into benign salts (NaCl, Na₂SO₄) before atmospheric release[5],[6].

G A Halogenated Sulfonamide Waste B High-Temp Incineration (>1100°C) A->B Thermal Cleavage C Combustion Gases (CO2, H2O, HCl, SO2, NOx) B->C Oxidation D Alkaline Scrubber (NaOH / Ca(OH)2) C->D Gas Routing E Neutralized Effluent (NaCl, Na2SO4, NaNO3) D->E Neutralization

Caption: High-temperature thermal degradation pathway and alkaline scrubbing of combustion byproducts.

Standard Operating Procedure: Laboratory Waste Segregation

To ensure regulatory compliance and minimize institutional disposal costs, follow this self-validating workflow for routine laboratory waste generation.

Step 1: Source Segregation

  • Action: Deposit all solid residues, contaminated filter papers, and liquid solvent solutions containing the compound strictly into a designated "Halogenated Organic Waste" container.

  • Causality: Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs. Furthermore, halogenated compounds must never be mixed with active metals (e.g., sodium or potassium used for solvent drying), as this combination can result in violent, shock-sensitive explosions[7].

Step 2: Secondary Containment & RCRA Labeling

  • Action: Place the primary waste container inside a secondary containment tray. Affix a compliant hazardous waste label immediately upon the first drop of waste. The label must explicitly state: "Halogenated Organic Waste: Contains 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide (Toxic, Irritant)."

  • Causality: Secondary containment captures accidental leaks, preventing cross-contamination with incompatible chemicals (such as strong bases or oxidizers) stored nearby[3].

Step 3: Validation Check (Self-Validating System)

  • Action: Before sealing the container for EH&S pickup, verify that the waste mixture is chemically compatible. Ensure no reactive metals are present and that the pH of any aqueous phase is near neutral (pH 6-8) to prevent off-gassing and pressure buildup.

Step 4: Institutional Transfer

  • Action: Initiate a pickup request with your Environmental Health and Safety (EH&S) department before the container reaches 80% capacity or exceeds the 90-day satellite accumulation limit.

G Step1 1. Generation & Collection (Solid/Solution) Step2 2. Segregation (Halogenated Waste Stream) Step1->Step2 Step3 3. Secondary Containment & RCRA Labeling Step2->Step3 Step4 4. EH&S Transfer (Hazardous Waste Manifest) Step3->Step4 Step5 5. Commercial Incineration (EPA Compliant) Step4->Step5

Caption: Standard Operating Procedure for Halogenated Sulfonamide Waste Lifecycle.

Emergency Spill Response & Decontamination Protocol

Because this compound is classified as Acute Tox. 4 (harmful via inhalation, dermal, and oral routes)[1], immediate and calculated action is required in the event of a spill.

Step 1: Isolation and PPE Procurement

  • Action: Evacuate non-essential personnel from the immediate vicinity. Don appropriate Personal Protective Equipment (PPE): double nitrile gloves, wrap-around safety goggles, a flame-resistant lab coat, and an N95 or P100 particulate respirator if dry powder is aerosolized.

  • Causality: The compound acts as a specific target organ toxicant (STOT SE 3) and skin/eye irritant[1]. Respiratory and dermal barriers are the primary defense against systemic absorption.

Step 2: Containment and Absorption

  • Action (Solid Spill): Gently sweep the powder using a static-free brush and dustpan into a sealable, chemically compatible container. Do not use compressed air or dry sweeping methods that generate dust.

  • Action (Liquid Spill): Surround the spill with an inert absorbent material (e.g., vermiculite or universal absorbent pads). Never flush the spill down the sink.

  • Causality: Aqueous discharge violates environmental regulations. Halogenated organics are highly persistent in municipal water systems and require specialized physical/chemical extraction if introduced into the water table[8].

Step 3: Surface Decontamination & Validation

  • Action: Wash the affected surface with a compatible organic solvent (e.g., isopropanol or ethanol) to dissolve residual traces of the sulfonamide, followed by a thorough wash with detergent and water. Dispose of all used absorbent pads and paper towels as halogenated hazardous waste.

  • Validation Check: After decontamination, swipe the area with a clean, dry filter paper. Visually inspect the paper (using a UV lamp if available, as many sulfonamides exhibit fluorescence) to confirm absolute zero residual contamination before removing your PPE and reopening the area.

References

  • NextSDS Database: 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide (CAS 928001-88-1) Source: NextSDS Chemical Substance Information URL:[Link]

  • AccelaChem Product Data: 928001-88-1 Source: AccelaChem URL:[Link]

  • In-Laboratory Treatment of Chemical Waste (Prudent Practices in the Laboratory) Source: University of British Columbia Safety & Risk Services / National Research Council URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: Zaera Research Group / National Academies Press URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Air Pollution Control Technology Fact Sheet Source: U.S. EPA / Regulations.gov URL:[Link]

  • Waste Incinerators - Toolkit Section V.A Source: Stockholm Convention on Persistent Organic Pollutants (POPs) URL:[Link]

  • Incineration Processes and Environmental Releases Source: National Center for Biotechnology Information (NCBI) / NIH URL:[Link]

Sources

Handling

Personal protective equipment for handling 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide

Executive Summary & Core Handling Philosophy As a Senior Application Scientist, I approach chemical safety not as a checklist, but as a self-validating system of physical barriers and procedural logic. Handling 4-amino-N...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Handling Philosophy

As a Senior Application Scientist, I approach chemical safety not as a checklist, but as a self-validating system of physical barriers and procedural logic. Handling 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide (CAS: 928001-88-1) requires rigorous operational discipline. This sulfonamide derivative presents acute toxicity across all primary exposure routes (oral, dermal, inhalation) and acts as a specific target organ toxicant (STOT SE 3) [1].

The core handling philosophy for this compound is particulate containment and transdermal prevention . Because it is typically handled as a fine powder, the primary vector for exposure is aerosolization during weighing and transfer. Standard laboratory attire is scientifically insufficient; we must implement a layered defense strategy relying on specific polymer barriers, precise engineering controls, and strict disposal protocols governed by the Environmental Protection Agency (EPA) [2].

Chemical Hazard Profile & Mechanistic Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality between the chemical's physical properties and its biological hazards. According to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), PPE must be selected based on a rigorous, compound-specific hazard assessment [3].

Table 1: Hazard Profile & Exposure Causality

Hazard ClassGHS CodeExposure RouteMechanistic Causality & Risk
Acute Toxicity H302, H312, H332Oral, Dermal, InhalationSystemic toxicity upon absorption. The fine powder form increases the risk of accidental inhalation and transdermal permeation, especially if dissolved in carrier solvents (e.g., DMSO).
Skin Irritation H315DermalDirect contact disrupts the stratum corneum, leading to localized inflammation, erythema, and compromised skin barrier integrity.
Eye Irritation H319OcularParticulate contact with the conjunctiva causes severe irritation and potential corneal micro-abrasions due to the crystalline nature of the powder.
STOT SE 3 H336InhalationInhalation of airborne particulates may induce transient central nervous system (CNS) depression, dizziness, or respiratory tract irritation.

Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, the following PPE matrix establishes a self-validating barrier system. For example, double-gloving ensures that if the outer glove is compromised or contaminated during handling, the inner glove remains a sterile barrier during the doffing process, preventing skin exposure [4].

Table 2: PPE Specifications and Quantitative Metrics

PPE CategorySpecificationQuantitative MetricCausality & Operational Justification
Hand Protection (Inner) Nitrile Gloves 0.12 mm thicknessActs as the final sterile barrier. Nitrile provides superior chemical resistance to sulfonamides compared to porous latex.
Hand Protection (Outer) Nitrile or Neoprene 0.20 mm thicknessPrimary barrier against bulk powder. Must be removed immediately before exiting the fume hood to prevent laboratory cross-contamination.
Eye Protection Safety GogglesANSI Z87.1+ certifiedForms a complete seal around the eyes, preventing ingress of aerosolized dust particles (mitigating H319 hazards).
Body Protection Fluid-Resistant Lab Coat100% Synthetic BlendPrevents particulate accumulation. Standard cotton weaves are highly porous and trap hazardous dust against the operator's body.
Respiratory P100 Particulate Respirator99.9% filtration efficiencyRequired only if handling outside a certified fume hood or during emergency spill cleanup to mitigate H332 and H336 inhalation hazards.

Operational Workflow & Step-by-Step Handling

The National Research Council's Prudent Practices in the Laboratory dictates that highly toxic solid chemicals require robust engineering controls to supplement PPE [4]. All handling of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide must occur within a certified chemical fume hood.

Standard Operating Procedure: Weighing and Transfer
  • Engineering Control Verification: Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm).

  • PPE Donning: Don the fluid-resistant lab coat, ANSI-certified safety goggles, and double-layer nitrile gloves.

  • Static Mitigation: Wipe the exterior of the chemical vessel and the analytical balance with an anti-static cloth. Sulfonamide powders are prone to static cling, which exacerbates aerosolization.

  • Transfer: Tare an anti-static weighing boat. Using a clean, stainless-steel micro-spatula, slowly transfer the required mass of the compound. Keep the spatula close to the boat to minimize the drop height of the powder.

  • Sealing: Transfer the powder to the reaction vessel and immediately seal it with a septum or cap before removing it from the fume hood.

  • Decontamination: Wipe down the spatula, weighing boat, and balance pan with a wipe dampened with 70% isopropanol.

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them in a designated hazardous waste bin. Exit the hood, remove the inner gloves, and immediately wash hands with soap and water.

Workflow Start 1. Pre-Entry & Risk Assessment DonCoat 2. Don Fluid-Resistant Lab Coat Start->DonCoat DonEye 3. Don Safety Goggles (ANSI Z87.1+) DonCoat->DonEye DonGloves 4. Double-Glove (Nitrile 0.12mm+) DonEye->DonGloves Hood 5. Transfer to Certified Fume Hood DonGloves->Hood Handle 6. Weighing & Handling (Minimize Dust) Hood->Handle DoffOuter 7. Doff Outer Gloves in Hood Handle->DoffOuter DoffInner 8. Doff Inner Gloves & Wash Hands DoffOuter->DoffInner

Standardized PPE Donning, Handling, and Doffing Workflow for Sulfonamide Derivatives.

Spill Response & Disposal Plan

Emergency Spill Response Protocol

A spill of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide powder presents an immediate inhalation hazard. Never dry-sweep the powder , as this will force toxic particulates into the laboratory atmosphere.

  • Isolate: Evacuate personnel from the immediate vicinity. If the spill is outside the fume hood, restrict access to the laboratory.

  • Protect: Don fresh PPE, including a fitted P100 respirator and heavy-duty outer neoprene gloves.

  • Contain & Dampen: Surround the powder spill with absorbent pads. Gently mist the powder with a compatible solvent (e.g., water or 70% isopropanol) to dampen it and completely prevent aerosolization.

  • Collect: Carefully scoop the dampened material using a non-sparking, anti-static tool. Place the slurry into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the spill surface thoroughly with a solvent-dampened wipe, followed by standard laboratory detergent and water.

SpillResponse Spill Spill Detected: Sulfonamide Derivative Assess Assess Spill Size & Location Spill->Assess Inside Inside Fume Hood? Assess->Inside Large Large Spill (>50g) or Outside Hood Assess->Large Large Volume Small Small Spill (<50g) Inside->Small Yes Inside->Large No Clean 1. Don P100 Respirator 2. Dampen Powder 3. Wipe & Collect Small->Clean Evacuate Evacuate Area & Contact EHS Large->Evacuate Waste Seal in Hazardous Waste Container Clean->Waste

Decision Tree for Emergency Spill Response and Particulate Containment.

EPA-Compliant Disposal Plan

Sulfonamide derivatives are biologically active and must be treated as hazardous pharmaceutical waste. The EPA strictly prohibits the sewering (flushing down the drain) of hazardous pharmaceutical waste under Subpart P regulations[2] to prevent aquatic toxicity and the development of antimicrobial resistance.

  • Segregation: Collect all sulfonamide waste—including the bulk chemical, contaminated weighing boats, spatulas, and doffed outer gloves—in a dedicated, puncture-resistant container.

  • Labeling: Label the container explicitly with the full chemical name ("4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide"), CAS number (928001-88-1), and the accumulation start date. Apply GHS "Acute Toxicity" and "Health Hazard" pictograms.

  • Storage: Store the sealed container in a secondary containment tray within a designated hazardous waste accumulation area. Do not exceed the 90-day accumulation limit.

  • Manifesting & Destruction: Coordinate with your institution's Environmental Health and Safety (EHS) department to manifest the waste for high-temperature incineration . Incineration is the only scientifically validated method to thoroughly break down the stable sulfonamide chemical structure and prevent environmental contamination.

References

  • NextSDS. "4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide — Chemical Substance Information." NextSDS. [Link]

  • Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf, National Institutes of Health. [Link]

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